Tiapride
Beschreibung
Tiapride is a selective D2 and D3 dopamine receptor blocker in the brain.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVPZMFULRWINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51012-33-0 (mono-hydrochloride) | |
| Record name | Tiapride [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023664 | |
| Record name | Tiapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51012-32-9 | |
| Record name | Tiapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiapride [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiapride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiapride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH70H9JPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 °C | |
| Record name | Tiapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Tiapride on Dopamine D2/D3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapride is a substituted benzamide atypical antipsychotic agent characterized by its selective antagonism of dopamine D2 and D3 receptors.[1][2] This targeted mechanism of action distinguishes it from many other antipsychotics, offering a specific therapeutic window with a reduced propensity for certain side effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of this compound on D2 and D3 dopamine receptors.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognition. The diverse functions of dopamine are mediated by its interaction with five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound's therapeutic efficacy is primarily attributed to its antagonist activity at D2 and D3 receptors.[1][2] Understanding the nuances of this interaction at a molecular level is paramount for the rational design of novel therapeutics and for optimizing the clinical application of existing drugs like this compound.
Quantitative Pharmacological Data
The affinity and potency of this compound at dopamine D2 and D3 receptors have been quantified through various in vitro assays. The following table summarizes key quantitative data for this compound, providing a comparative view of its interaction with these two receptor subtypes.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |
| IC50 | 110-320 nM | 180 nM | [3] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Signaling Pathways and Mechanism of Action
Dopamine D2 and D3 receptors are canonical members of the Gi/o-coupled GPCR family. Upon activation by the endogenous agonist dopamine, these receptors initiate a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, as a competitive antagonist, binds to the orthosteric site of D2 and D3 receptors, thereby preventing dopamine from binding and activating the receptor. This blockade of dopamine-mediated signaling results in a normalization of dopaminergic neurotransmission in conditions where it is hyperactive.
Experimental Protocols
The characterization of this compound's interaction with D2 and D3 receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is fundamental for determining the binding affinity (Ki) of a test compound like this compound for its receptor.
Objective: To determine the affinity of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: A high-affinity antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
96-well plates and glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, the fixed concentration of radioligand, and the cell membrane suspension.
-
Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Inhibition
This assay measures the functional antagonism of this compound by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of this compound as an antagonist at D2/D3 receptors.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
-
Assay Buffer: e.g., HBSS with 20 mM HEPES.
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and culture overnight.
-
Antagonist Pre-incubation: Wash cells with assay buffer and then pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) along with forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
Functional Selectivity and Biased Agonism
The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. While extensively studied for other GPCR ligands, the specific investigation of this compound in the context of biased agonism at D2/D3 receptors is not well-documented in publicly available literature. As a competitive antagonist, this compound's primary role is to block all downstream signaling initiated by dopamine. However, the possibility of inverse agonist activity or subtle modulatory effects on receptor conformation cannot be entirely excluded without further dedicated studies.
Conclusion
This compound exerts its therapeutic effects through selective antagonism of dopamine D2 and D3 receptors. This mechanism is characterized by a moderate affinity for these receptors, leading to a blockade of dopamine-induced Gαi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The quantitative pharmacology of this compound can be robustly determined using established in vitro techniques such as radioligand binding and functional cAMP assays. While the core antagonistic mechanism is well-understood, further research into potential functional selectivity or biased effects could provide deeper insights into its clinical profile and guide the development of next-generation dopaminergic modulators.
References
The Pharmacological Profile of Tiapride: A Selective Benzamide Antipsychotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapride is a substituted benzamide atypical antipsychotic with a distinct pharmacological profile characterized by its selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action, with a notable preference for the limbic system, underpins its clinical efficacy in a range of neurological and psychiatric disorders, including tardive dyskinesia, alcohol withdrawal syndrome, and agitation in the elderly. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, pharmacokinetics, and the outcomes of key preclinical and clinical investigations. The document includes detailed experimental protocols for the methodologies used to elucidate its pharmacological characteristics and presents quantitative data in a structured format to facilitate analysis and comparison. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and the scientific processes employed in its evaluation.
Introduction
This compound is a benzamide derivative that has been in clinical use for several decades, primarily in European countries.[1] Unlike many other antipsychotic agents that exhibit a broad spectrum of receptor interactions, this compound's therapeutic effects are predominantly attributed to its selective blockade of dopamine D2 and D3 receptors.[2][3][4] This selectivity is thought to contribute to its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms compared to classical neuroleptics.[5] This guide aims to provide a detailed technical overview of the pharmacological data that defines this compound as a selective benzamide antipsychotic.
Mechanism of Action and Signaling Pathways
This compound functions as a selective antagonist at dopamine D2 and D3 receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o signaling pathway. Antagonism of these receptors by this compound leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. The selectivity of this compound for D2 and D3 receptors, with minimal affinity for D1, D4, serotonin, adrenergic, or histamine receptors, is a key feature of its pharmacological profile.
Caption: Antagonism of D2/D3 receptors by this compound blocks dopamine-induced inhibition of adenylyl cyclase.
Pharmacological Data
Receptor Binding Affinity
The selectivity of this compound for dopamine D2 and D3 receptors has been quantified through radioligand binding assays. These studies typically utilize cell lines expressing recombinant human dopamine receptors or membrane preparations from specific brain regions.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Radioligand | Preparation | IC50 (nM) | Reference |
| Dopamine D2 | [³H]-Raclopride | Rat Striatum | 320 | |
| Dopamine D2 | - | - | 110 - 320 | |
| Dopamine D3 | [³H]-Raclopride | - | 180 | |
| Dopamine D1 | - | - | >10,000 | |
| Dopamine D4 | - | - | >10,000 | |
| Serotonin (5-HT) | - | - | >10,000 | |
| Adrenergic (α1, α2) | - | - | >10,000 | |
| Histamine (H1) | - | - | >10,000 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in healthy volunteers and various patient populations. It is characterized by rapid absorption, minimal metabolism, and predominantly renal excretion.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | Patients with Tardive Dyskinesia | Elderly Patients | Reference |
| Bioavailability | ~75% | - | - | |
| Tmax (hours) | 1-2 | 1.4 ± 0.67 | - | |
| Cmax (µg/mL) | - | 1.47 ± 0.35 | - | |
| Half-life (hours) | 2.9 - 3.6 | 3.8 ± 0.7 | - | |
| Volume of Distribution | - | - | - | - |
| Clearance | - | Renal clearance may be lower | - | |
| Metabolism | Minimally metabolized | - | - | |
| Excretion | ~70% unchanged in urine | ~50% unchanged in urine | - | |
| Protein Binding | Negligible | Not observed | - |
Clinical Efficacy
The clinical utility of this compound has been demonstrated in several randomized, double-blind, placebo-controlled trials for various indications.
Table 3: Efficacy of this compound in Tardive Dyskinesia
| Study | N | Design | Treatment | Duration | Primary Outcome Measure | Result | Reference |
| Buruma et al. (1982) | 12 | Double-blind, crossover | This compound | - | Involuntary movements (Doppler-radar, video) | Significant reduction in involuntary movements (p < 0.01) | |
| Roos et al. (1986) | 10 | Open-label, dose-ranging | This compound | - | Abnormal Involuntary Movement Scale (AIMS) | Negative correlation between this compound dosage and AIMS score (mean r = -0.65) | |
| Pollak et al. (1985) | 10 | Blinded, video-controlled | This compound | - | Dyskinesia and Parkinsonism scores | Significant decrease in dyskinesia |
Table 4: Efficacy of this compound in Alcohol Withdrawal and Abstinence
| Study | N | Design | Treatment | Duration | Primary Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lepola et al. (1984) | - | Randomized, parallel-group, double-blind | this compound (400 mg/day) vs. Chlordiazepoxide (200 mg/day) | 3-5 days | Alleviation of withdrawal symptoms | Both effective, but chlordiazepoxide significantly more so (p < 0.05) | | | Shaw et al. (1994) | 100 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 6 months | Abstinence, alcohol consumption | this compound better than placebo at promoting abstinence and reducing alcohol consumption | | | Bender et al. (2006) | 299 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 24 weeks | Time to first relapse | this compound not superior to placebo (p=0.9895); higher relapse rate in this compound group (54.4% vs 40.7%) | | | Gual et al. (2002) | 81 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 24 weeks | Time to first relapse, cumulative abstinence | No significant difference from placebo | |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a representative method for determining the binding affinity of a test compound like this compound to dopamine D2 and D3 receptors.
References
- 1. This compound in the prevention of relapse in recently detoxified alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in the maintenance of abstinence in weaned alcoholics. Results of a double blind trial against placebo [epistemonikos.org]
- 4. This compound. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and developmental history of Tiapride in neuropsychopharmacology
An In-depth Technical Guide to the Discovery and Developmental History of Tiapride in Neuropsychopharmacology
Introduction
This compound is a substituted benzamide atypical antipsychotic agent that has carved a niche in the treatment of a variety of neuropsychiatric disorders.[1][2] Chemically similar to other benzamides like sulpiride and amisulpride, its clinical utility stems from a distinct pharmacological profile characterized by selective dopamine D2 and D3 receptor antagonism.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound was developed by Delagrange (France) and first marketed in 1977.[4] Its synthesis involves a multi-step process starting from 2-methoxy benzoic acid. A common synthetic route involves the chlorosulfonation of 2-methoxy benzoic acid, followed by reactions with sodium sulfite and dimethyl sulfate to create the intermediate methyl 2-methoxy-5-(methanesulfonyl) benzoate. This intermediate is then reacted with N,N-diethylethylenediamine, followed by salt formation with hydrochloric acid to yield this compound hydrochloride. The overall yield from this process is reported to be around 46.0%.
The chemical structure of this compound is N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide.
Pharmacodynamics: Mechanism of Action
This compound's therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 and D3 receptors. Unlike many first-generation and some second-generation antipsychotics, it exhibits minimal to no affinity for dopamine D1, D4, serotonin (5-HT), adrenergic (α1, α2), or histamine (H1) receptors. This high selectivity is believed to contribute to its favorable side-effect profile, particularly the low incidence of sedation and extrapyramidal symptoms compared to less selective agents like haloperidol.
The affinity of this compound for its target receptors is considered moderate. In vitro studies have shown IC50 values (the concentration required to inhibit 50% of radioligand binding) in the nanomolar range for D2 and D3 receptors.
A notable characteristic of this compound is its regional selectivity, demonstrating a higher affinity for dopamine receptors in the limbic system compared to the striatum. One study in rats found that this compound's affinity for the septum (a limbic region) was over thirty times higher than for the striatum. This limbic selectivity is thought to underlie its efficacy in treating affective symptoms like agitation and aggression while having a lower risk of inducing motor side effects (extrapyramidal symptoms), which are associated with dopamine blockade in the striatum.
Quantitative Data: Receptor Binding Profile
| Receptor | Binding Affinity (IC50, nM) | Reference |
| Dopamine D2 | 110 - 320 | |
| Dopamine D3 | 180 | |
| Other Receptors (D1, D4, 5-HT, α1, α2, H1) | > 10,000 (No significant affinity) |
Preclinical Development
Preclinical studies in animal models were crucial in elucidating the pharmacological profile of this compound and predicting its clinical effects.
Experimental Protocols and Findings
1. Dopamine Agonist-Induced Behaviors:
-
Protocol: Rats are administered a dopamine agonist, such as apomorphine, which induces hyperactivity (mediated by limbic dopamine receptors) and stereotyped gnawing or climbing (mediated by striatal dopamine receptors). The ability of a test compound (this compound) to block these behaviors is then measured.
-
Findings: this compound was found to be significantly more potent at antagonizing agonist-induced hyperactivity than stereotyped movements. This provided early evidence for its limbic selectivity. Doses of 10 mg/kg (i.p.) were effective against hyperactivity, whereas doses of 60 mg/kg (i.p.) were required to block stereotypies.
References
Tiapride's Receptor Engagement: An In-depth Technical Guide to its Binding Affinity and Selectivity for Dopamine Receptor Subtypes
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and selectivity of tiapride for dopamine receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Executive Summary
This compound is a substituted benzamide antipsychotic agent that exhibits selective antagonist activity at dopamine D2 and D3 receptors. This selectivity is a key feature of its clinical profile, distinguishing it from other neuroleptics with broader receptor affinities. This guide delves into the specifics of this selectivity, presenting quantitative binding data and the experimental context in which this data was generated. Furthermore, it elucidates the downstream signaling cascades associated with the dopamine receptors targeted by this compound.
Quantitative Binding Affinity and Selectivity of this compound
This compound's binding affinity for dopamine receptor subtypes has been characterized primarily through in vitro radioligand binding assays. The following tables summarize the available quantitative data, providing a clear comparison of its affinity across different dopamine receptor subtypes.
Table 1: this compound IC50 Values for Dopamine Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Radioligand | Tissue Source | Reference |
| D1 | 1,440,000 | [3H]-cis-flupenthixol | Rat striatum | [1] |
| D2 | 45,800 | [3H]spiperone | Rat striatum | [1] |
| D2 | 320 | [3H]-raclopride | Not Specified | [2] |
| D3 | >100,000 | [3H]N-propylapomorphine | Bovine caudate nucleus | [1] |
| D3 | 180 | [3H]-raclopride | Not Specified | |
| D4 | 11,700 | [3H]spiperone | Bovine caudate nucleus |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of binding of a radioligand to its target. Lower IC50 values indicate higher binding affinity.
Table 2: Summary of this compound's Selectivity Profile
| Receptor Subtype | Binding Affinity |
| D1 | Very Low |
| D2 | Moderate to High |
| D3 | Moderate to High |
| D4 | Low |
| D5 | No significant affinity reported |
Based on the available data, this compound demonstrates a clear preference for D2 and D3 dopamine receptors over D1 and D4 subtypes. Its affinity for the D5 receptor has not been extensively reported in the reviewed literature, suggesting it is not a primary target.
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity relies on competitive radioligand binding assays. These experiments measure the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.
General Principles of Radioligand Binding Assays
A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone or [3H]-raclopride) is incubated with a preparation of cell membranes containing the dopamine receptor subtype of interest. Increasing concentrations of unlabeled this compound are added to compete for the binding sites. The amount of radioactivity bound to the membranes is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined.
Example Protocol: [3H]spiperone Competition Binding Assay
-
Tissue Preparation: Membranes from rat striatum or bovine caudate nucleus, or from cell lines recombinantly expressing specific human dopamine receptor subtypes, are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.4) containing various salts such as NaCl, KCl, CaCl2, and MgCl2.
-
Incubation: A constant concentration of [3H]spiperone (e.g., 0.1-1.0 nM) is incubated with the membrane preparation and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is then calculated from these curves. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol or sulpiride).
Signaling Pathways of D2 and D3 Dopamine Receptors
This compound, as an antagonist, blocks the downstream signaling initiated by dopamine binding to D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
G Protein-Dependent Signaling
Upon activation by an agonist, D2 and D3 receptors initiate a canonical signaling cascade through the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.
Caption: Canonical G protein-dependent signaling pathway for D2/D3 receptors.
The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream target proteins, ultimately modulating neuronal excitability and gene expression. The Gβγ subunits can also modulate the activity of various ion channels and other effector enzymes.
G Protein-Independent Signaling (β-Arrestin Pathway)
In addition to G protein-mediated signaling, D2 and D3 receptors can also signal through a G protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.
Caption: G protein-independent β-arrestin signaling pathway for D2/D3 receptors.
This recruitment of β-arrestin serves two main functions: it desensitizes the G protein-mediated signaling by sterically hindering the G protein-receptor interaction, and it initiates a second wave of signaling by acting as a scaffold for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK) and the Akt pathway. This β-arrestin-mediated signaling can lead to distinct cellular outcomes compared to the canonical G protein pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates a typical workflow for a radioligand competition binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This technical guide has provided a detailed examination of this compound's binding affinity and selectivity for dopamine receptor subtypes. The compiled data clearly indicate a preferential antagonism of D2 and D3 receptors. The outlined experimental protocols offer insight into the methodologies used to generate this data, while the visualized signaling pathways provide a framework for understanding the functional consequences of this compound's receptor engagement. This information is critical for researchers and professionals involved in the development and study of dopaminergic modulators.
References
Investigating the neurochemical properties of Tiapride in the central nervous system
An In-Depth Technical Guide to the Neurochemical Properties of Tiapride in the Central Nervous System
Introduction
This compound is a substituted benzamide derivative classified as an atypical antipsychotic agent.[1] It is utilized in the management of a range of neurological and psychiatric disorders, including tardive dyskinesia, Huntington's chorea, alcohol withdrawal syndrome, and agitation and aggression, particularly in elderly patients.[2][3] Chemically and functionally, this compound is related to other benzamides like sulpiride and amisulpride.[2] Its therapeutic efficacy is rooted in its specific and selective interaction with the dopaminergic system in the central nervous system (CNS). This guide provides a detailed examination of the neurochemical properties of this compound, focusing on its receptor binding profile, effects on neurotransmitter systems, and associated signaling pathways, intended for researchers and drug development professionals.
Receptor Binding Profile and Selectivity
This compound's primary mechanism of action is the selective antagonism of dopamine D₂ and D₃ receptors.[4] Unlike many conventional and other atypical antipsychotics, this compound exhibits a notable lack of affinity for dopamine D₁, and D₄ receptors, as well as for non-dopaminergic sites such as serotonin (5-HT), α₁- and α₂-adrenergic, and histamine H₁ receptors. This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of sedation, weight gain, and metabolic disturbances.
The affinity of this compound for its target receptors is considered moderate. Quantitative analysis from competitive radioligand binding assays has determined its inhibitory concentration (IC₅₀) values, which are summarized in the table below.
Data Presentation: Receptor Binding Affinity of this compound
| Receptor Subtype | In Vitro Affinity (IC₅₀) | Species | Notes |
| Dopamine D₂ | 110 - 320 nM | Rat, Human | Selective antagonist |
| Dopamine D₃ | 180 nM | Rat, Human | Selective antagonist |
| Dopamine D₁ & D₄ | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |
| Serotonergic (5-HT) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |
| Adrenergic (α₁, α₂) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |
| Histaminergic (H₁) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |
Furthermore, in vivo studies have highlighted that this compound demonstrates a marked regional selectivity, showing a significantly higher affinity for limbic areas (such as the septum) compared to the striatum. This limbic selectivity is thought to underlie its ability to treat behavioral symptoms without inducing the significant extrapyramidal motor side effects, such as catalepsy, that are common with less selective dopamine antagonists.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ value of this compound for dopamine D₂ and D₃ receptors.
Methodology: Competitive Filtration Assay
-
Membrane Preparation: Tissue homogenates (e.g., from rat striatum or cells expressing the cloned human receptor) are prepared in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes containing the receptors of interest. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Incubation: The assay is conducted in a 96-well plate. To each well, the following are added:
-
The prepared receptor membranes.
-
A fixed concentration of a specific radioligand (e.g., ³H-raclopride or ³H-spiperone) that binds to the target receptor.
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Equilibrium & Separation: The plate is incubated to allow the binding reaction to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Effects on Dopaminergic Neurotransmission
As a postsynaptic dopamine receptor antagonist, this compound blocks the action of endogenous dopamine. A direct consequence of this blockade is a compensatory increase in the synthesis and release of dopamine from presynaptic terminals. This effect has been demonstrated in in vivo microdialysis studies, which measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals.
Data Presentation: Effect of this compound on Dopamine Levels
| Brain Region | Effect on Extracellular Dopamine | Effective Dose (Rats) | Method of Detection |
| Nucleus Accumbens | Increased levels | 10 - 30 mg/kg, i.p. | In vivo microdialysis |
| Striatum | Increased levels | 10 - 30 mg/kg, i.p. | In vivo microdialysis |
This increase in dopamine turnover is a hallmark of postsynaptic D₂/D₃ receptor blockade. The effect in the nucleus accumbens (a key limbic structure) is consistent with this compound's therapeutic action on psychosis and agitation, while the effect in the striatum relates to its influence on motor functions.
Experimental Protocols: In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the extracellular fluid of discrete brain regions in awake animals.
Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens and striatum following systemic administration of this compound.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused at a constant, slow flow rate with an artificial cerebrospinal fluid (aCSF) that is free of the analyte of interest (dopamine).
-
Analyte Sampling: Due to the concentration gradient, small molecules in the extracellular fluid, including dopamine and its metabolites, diffuse across the semipermeable membrane into the aCSF. The resulting fluid, known as the dialysate, is collected in timed fractions.
-
Sample Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a common and highly sensitive method for this purpose.
-
Data Collection: After establishing a stable baseline of dopamine levels, the animal is administered this compound (e.g., 10-30 mg/kg, i.p.). Dialysate collection continues, and the post-treatment dopamine levels are compared to the baseline to determine the drug's effect.
Signaling Pathways and Mechanism of Action
Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound binds to the D₂/D₃ receptor but does not activate it, thereby preventing dopamine from binding and initiating this signaling cascade. The net effect is a disinhibition of adenylyl cyclase, preventing the dopamine-induced decrease in cAMP.
Visualization: this compound's Antagonism of D₂ Receptor Signaling
Caption: Antagonistic action of this compound on the D₂ receptor Gi/o-coupled signaling pathway.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid absorption, negligible plasma protein binding, and minimal metabolism.
Data Presentation: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Bioavailability | ~75% (oral) | Good absorption after oral administration. |
| Tₘₐₓ (Time to Peak) | 1 hour | Rapidly reaches maximum plasma concentration. |
| Protein Binding | Negligible | Distributes freely into tissues, including crossing the blood-brain barrier. |
| Metabolism | Minimal | The majority of the drug is not metabolized. |
| Elimination Half-life | 2.9 - 3.6 hours | Relatively short half-life may necessitate multiple daily doses. |
| Excretion | Primarily renal | ~70% of the dose is excreted unchanged in the urine. |
General Workflow for Neurochemical Profiling
The investigation of a novel compound's neurochemical properties typically follows a structured workflow, progressing from broad, high-throughput in vitro screening to more complex and targeted in vivo functional assessments.
Visualization: Experimental Workflow for CNS Drug Characterization
Caption: A generalized workflow for the neurochemical and functional profiling of a CNS compound.
Conclusion
This compound possesses a distinct neurochemical profile characterized by its selective and moderate-affinity antagonism of dopamine D₂ and D₃ receptors, with a pronounced selectivity for the limbic system. It lacks significant activity at other major neurotransmitter receptors, which underpins its favorable clinical tolerability. Its mechanism of action—blocking postsynaptic dopamine receptors—leads to a compensatory increase in dopamine release in key brain regions like the nucleus accumbens and striatum. Combined with its straightforward pharmacokinetic properties, this profile makes this compound an effective agent for treating disorders associated with dopaminergic hyperactivity, while minimizing the risk of broad neurological and metabolic side effects.
References
Beyond Dopamine: An In-depth Technical Examination of Tiapride's Effects on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapride, a substituted benzamide, is well-established as a selective dopamine D2 and D3 receptor antagonist. Its clinical efficacy in treating a range of disorders, including agitation, aggression, and certain movement disorders, is primarily attributed to this dopaminergic blockade. However, emerging evidence suggests a more complex pharmacological profile, with potential indirect effects on other critical neurotransmitter systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its interactions beyond the dopaminergic system. We will delve into the preclinical and clinical data, present quantitative findings in a structured format, and provide detailed experimental methodologies for key cited studies. Furthermore, we will visualize the proposed signaling pathways and experimental workflows to offer a comprehensive overview for researchers and drug development professionals.
Primary Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
This compound's principal mechanism of action is the selective blockade of dopamine D2 and D3 receptors.[1] Unlike many other neuroleptics, it exhibits a notable lack of affinity for dopamine D1 and D4 receptors, as well as for histaminergic H1, α1, and α2-adrenergic, and serotonergic receptors in direct binding assays.[2][1] This selectivity is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound for dopamine receptors.
| Receptor Subtype | IC50 (nM) | Reference |
| Dopamine D2 | 110-320 | |
| Dopamine D3 | 180 |
Experimental Protocol: In Vitro Receptor Binding Assay
The determination of this compound's receptor binding affinities, as reported in the cited literature, typically involves competitive radioligand binding assays. A generalized protocol is as follows:
-
Tissue Preparation: Brain tissue from appropriate animal models (e.g., rat striatum for D2 receptors) is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-raclopride for D2/D3 receptors) is incubated with the membrane preparation.
-
Addition of this compound: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
Effects Beyond the Dopamine System: Indirect Modulation
While direct binding to non-dopaminergic receptors is not a significant feature of this compound's pharmacology, several studies suggest indirect modulatory roles on other neurotransmitter systems, particularly the serotonergic and GABAergic systems.
Indirect Serotonergic System Modulation
A key study suggests that the antinociceptive (pain-blocking) effects of this compound may be mediated by an indirect activation of central serotonin 5-HT1 and 5-HT2 receptors. This is a notable departure from the consensus of no direct serotonergic activity and points to a more intricate mechanism of action in specific physiological contexts.
In a study investigating the antinociceptive mechanism of this compound, the following observations were made in a mouse formalin test model:
-
The effects of this compound were abolished by pretreatment with p-chlorophenylalanine, a serotonin synthesis inhibitor.
-
The effects of this compound were also abolished by the 5-HT1 antagonist, pindolol.
-
The 5-HT2 antagonist, ketanserin, attenuated the effect of this compound on the second phase of the formalin test.
These findings strongly suggest that the analgesic properties of this compound are dependent on an intact and functioning serotonergic system.
Caption: Proposed pathway of this compound's indirect serotonergic modulation.
Indirect GABAergic and Serotonergic Modulation in Dyskinesia
Another line of evidence suggests that this compound's effectiveness in treating dyskinesia may involve an interplay with striatal GABAergic and serotonergic mechanisms. In a preclinical model of dyskinesia, subthreshold doses of this compound were found to synergize with subthreshold intrastriatal doses of both GABA and serotonin to antagonize peri-oral movements. This suggests that while this compound does not directly bind to GABA or serotonin receptors, its primary action of dopamine receptor blockade may sensitize or otherwise interact with these systems to produce its therapeutic effect in this context.
Caption: Workflow for assessing synergistic effects in a dyskinesia model.
Potential Interaction with Sigma Receptors
There is a mention in the literature of this compound exhibiting affinity for sigma receptors, although the clinical significance of this finding remains to be fully elucidated. Sigma receptors are a unique class of proteins implicated in a variety of cellular functions and neurotransmitter system modulation. Further research is required to quantify this affinity and determine its contribution, if any, to this compound's overall pharmacological profile.
Conclusion
While the primary and well-documented mechanism of action for this compound is its selective antagonism of dopamine D2 and D3 receptors, a nuanced picture is emerging that suggests indirect effects on other neurotransmitter systems. The evidence for indirect modulation of the serotonergic and GABAergic systems, particularly in the contexts of analgesia and dyskinesia, warrants further investigation. These findings open new avenues for understanding the full spectrum of this compound's therapeutic effects and may inform the development of future compounds with enhanced efficacy and specificity. The potential interaction with sigma receptors also represents an area for future research. It is crucial for drug development professionals to consider these indirect mechanisms when evaluating the potential applications and refining the therapeutic use of this compound and related benzamides.
References
Preclinical Research Exploring the Therapeutic Potential of Tiapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapride is a substituted benzamide atypical antipsychotic that has been utilized in clinical practice for several decades, primarily for the management of a range of neurological and psychiatric disorders, including agitation and aggression in the elderly, alcohol withdrawal syndrome, and movement disorders such as tardive dyskinesia.[1][2] Its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms compared to typical antipsychotics, has made it a valuable therapeutic option.[3] This technical guide provides an in-depth overview of the preclinical research that forms the basis of our understanding of this compound's therapeutic potential. The document will detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide comprehensive experimental protocols for pivotal assays, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors.[4][5] Unlike many other antipsychotics, it exhibits a notable lack of affinity for dopamine D1 and D4 receptors, as well as for serotonergic, adrenergic (α1, α2), and histaminergic (H1) receptors. This selective binding profile is thought to contribute to its atypical properties and reduced side-effect liability. Preclinical evidence suggests that this compound has a preferential affinity for dopamine receptors in the limbic system over the striatum, which may further explain its low propensity to induce motor side effects. Furthermore, it has been observed that this compound's binding affinity is particularly high for dopamine receptors that have been sensitized, for instance, by pre-incubation with dopamine, suggesting a potential mechanism for its efficacy in hyperdopaminergic states.
Preclinical Pharmacology
The preclinical pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo studies. These investigations have quantified its receptor binding affinities, its ability to occupy dopamine receptors in the living brain, and its effects on behavior in animal models relevant to its therapeutic applications.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Reference |
| Dopamine D2 | [3H]-Raclopride | Not Specified | 110-320 | |
| Dopamine D3 | [3H]-Raclopride | Not Specified | 180 |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rats
| Parameter | Method | Brain Region | ED50 (mg/kg, i.p.) | Reference |
| D2/D3 Receptor Occupancy | Inhibition of [3H]-raclopride binding | Limbic areas and Striatum | ~20 | |
| Antagonism of Dopamine Agonist-Induced Hyperactivity | Behavioral Observation | Not Specified | 10 | |
| Blockade of Stereotyped Movements | Behavioral Observation | Not Specified | 60 | |
| Interoceptive Stimulus of Dopamine Receptor Blockade | Conditioned Behavior | Not Specified | 2.2 | |
| Motor Disturbances/Sedation | Conditioned Behavior | Not Specified | 40 |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Brain-to-Plasma Ratio | Reference |
| Oral | Not Specified | Not Specified | Not Specified | Not Specified | ~75% (in humans) | Not Specified | |
| Intravenous | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable | Not Specified | |
| Intraperitoneal | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific preclinical pharmacokinetic parameters for this compound in rats (Cmax, Tmax, AUC) were not explicitly available in the searched literature. The provided oral bioavailability is from human studies and is included for general reference.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Dopamine D2/D3 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for dopamine D2 and D3 receptors.
Methodology: Competitive radioligand binding assay.
-
Receptor Preparation:
-
Cell membranes expressing recombinant human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells) are prepared.
-
Cells are cultured to confluency, harvested, and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format with a final volume of 250-1000 µL.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Receptor membrane preparation.
-
Varying concentrations of this compound or vehicle.
-
A fixed concentration of a radioligand, such as [3H]-raclopride or [3H]-spiperone (typically at a concentration close to its Kd value).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.
-
In Vivo Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the ability of this compound to antagonize dopamine agonist-induced hyperactivity, a model for psychosis-like symptoms.
Methodology: Open field test.
-
Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar strain) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Apparatus:
-
An open field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with automated photobeam detectors or a video tracking system to record locomotor activity.
-
-
Procedure:
-
Rats are habituated to the testing room and the open field arena for a set period before the experiment to reduce novelty-induced activity.
-
On the test day, animals are pre-treated with this compound (at various doses, e.g., via intraperitoneal injection) or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), rats are administered a psychostimulant such as d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately after amphetamine administration, the rats are placed in the open field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Locomotor activity data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects.
-
The total activity over the entire session is also calculated.
-
The ED50 value for this compound in antagonizing amphetamine-induced hyperactivity is determined.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like activity of this compound. This test is highly predictive of clinical antipsychotic efficacy.
Methodology: Shuttle box avoidance task.
-
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A door or opening allows the animal to move between the compartments. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light and/or a tone) and an unconditioned stimulus (US) generator (the footshock).
-
-
Procedure:
-
Acquisition Training:
-
A rat is placed in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a light and a tone) for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (a mild footshock, e.g., 0.5-1.0 mA) is delivered through the grid floor, co-terminating with the CS or lasting until the animal escapes to the other compartment (an escape response).
-
Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) until a stable level of avoidance performance is achieved.
-
-
Drug Testing:
-
Once the animals are trained, they are treated with this compound or vehicle before the test session.
-
The number of avoidance responses, escape failures, and response latencies are recorded.
-
-
-
Data Analysis:
-
A drug is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response at doses that do not impair the unconditioned escape response.
-
The ED50 for the suppression of the conditioned avoidance response is calculated.
-
Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats
Objective: To model tardive dyskinesia and assess the potential of this compound to treat this condition.
Methodology: Chronic neuroleptic treatment and behavioral observation.
-
Induction of VCMs:
-
Rats (e.g., Sprague-Dawley or Wistar strain) are treated chronically with a typical antipsychotic, most commonly haloperidol (e.g., 1-2 mg/kg/day, i.p. or via long-acting decanoate injection) for several weeks or months.
-
A control group receives vehicle injections.
-
-
Behavioral Assessment:
-
At regular intervals during and after the chronic treatment period, individual rats are placed in a quiet, observation cage.
-
After a brief habituation period, the frequency of vacuous chewing movements (purposeless chewing motions in the absence of food) and tongue protrusions are manually counted by a trained observer who is blind to the treatment conditions, typically over a 2-5 minute period.
-
Observations can also be video-recorded for later analysis.
-
-
This compound Treatment:
-
Once stable VCMs are established, a separate cohort of animals can be treated with this compound to assess its ability to reduce the frequency of these movements.
-
-
Data Analysis:
-
The number of VCMs and tongue protrusions are compared between the haloperidol-treated and control groups.
-
The effect of this compound on the frequency of VCMs is evaluated.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens and striatum) in response to this compound administration.
Methodology: Microdialysis coupled with high-performance liquid chromatography (HPLC).
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of a freely moving rat.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to allow for baseline dopamine levels to be established, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
This compound or vehicle is administered (e.g., i.p.), and dialysate collection continues to monitor changes in dopamine levels.
-
-
Dopamine Analysis:
-
The collected dialysate samples are analyzed for dopamine content using HPLC with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Dopamine concentrations in the dialysate are expressed as a percentage of the baseline levels.
-
The time course and magnitude of the change in extracellular dopamine following this compound administration are determined.
-
Mandatory Visualization
Signaling Pathways
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Antagonism of these receptors by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Another important signaling pathway regulated by D2-like receptors is the Akt/GSK3β pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which in turn leads to the activation of GSK3β. Therefore, antagonism by this compound is hypothesized to increase Akt phosphorylation and inhibit GSK3β activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in an animal model of psychosis.
Logical Relationships
The diagram below illustrates the logical relationship between this compound's pharmacological properties and its observed preclinical effects, leading to its therapeutic potential.
Conclusion
The preclinical data for this compound strongly support its clinical profile as an atypical antipsychotic with a selective dopamine D2/D3 receptor antagonist mechanism of action. Its preferential activity in limbic brain regions likely underlies its efficacy in treating agitation and aggression with a reduced risk of motor side effects. The preclinical studies in various animal models, including those for psychosis, tardive dyskinesia, and alcohol withdrawal, provide a solid foundation for its therapeutic applications. This technical guide, by consolidating the quantitative data, detailing the experimental methodologies, and visualizing the underlying mechanisms, aims to serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound and the development of novel therapeutics with similar pharmacological profiles. Further research into the specific downstream signaling consequences of this compound's receptor antagonism and more detailed preclinical pharmacokinetic studies would further enhance our understanding of this important therapeutic agent.
References
- 1. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Tiapride for Alcohol Dependence and Withdrawal Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research on tiapride for the treatment of alcohol dependence and withdrawal syndrome. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological mechanisms, clinical evidence, and experimental methodologies related to this compound's use in this context.
Core Mechanism of Action
This compound is a substituted benzamide atypical antipsychotic that acts as a selective antagonist for dopamine D2 and D3 receptors.[1][2] Its therapeutic effects in alcohol dependence and withdrawal are primarily attributed to its modulation of the brain's mesolimbic dopamine system, a key pathway in reward and reinforcement.[3][4]
Chronic alcohol consumption leads to significant neuroadaptations in the dopamine system. Initially, alcohol increases dopamine release in the nucleus accumbens, contributing to its reinforcing effects.[5] However, prolonged use results in a hypodopaminergic state during withdrawal, characterized by reduced dopamine levels and altered receptor sensitivity. This state is associated with negative affective symptoms and craving, driving further alcohol-seeking behavior.
This compound's antagonism of D2 and D3 receptors is thought to counteract the dopamine hyperactivity associated with acute alcohol withdrawal, thereby alleviating symptoms such as agitation and anxiety. In the context of relapse prevention, by blocking dopamine receptors, this compound may reduce the rewarding effects of alcohol and conditioned cues, thus decreasing craving and the motivation to drink.
Signaling Pathway of this compound's Action in Alcohol Withdrawal
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key clinical trials investigating the efficacy of this compound in alcohol withdrawal and for maintaining abstinence.
Table 1: this compound in the Management of Acute Alcohol Withdrawal Syndrome
| Study | Design | N | Treatment Groups | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Lepola et al. (1984) | Randomized, parallel-group, double-blind | 68 | This compound vs. Chlordiazepoxide | This compound: 400 mg/day (initial) | 3-5 days | Efficacy in alleviating withdrawal symptoms | Both drugs were effective. 70% of patients on chlordiazepoxide and 42% on this compound considered the drug effective (p < 0.05 in favor of chlordiazepoxide). |
| Soyka et al. (2006) | Retrospective pooled analysis | 540 | This compound + Carbamazepine | This compound: Mean 796 mg/day (Day 1) | Not specified | CIWA-A scores, incidence of delirium and seizures | Combination was well-tolerated and effective in reducing CIWA-A scores. Low incidence of delirium (8/103 with history) and seizures (5/151 with history). |
Table 2: this compound for Maintaining Abstinence and Preventing Relapse
| Study | Design | N | Treatment Groups | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |
| Shaw et al. (1994) | Randomized, double-blind, placebo-controlled | 100 (54 completed) | This compound vs. Placebo | 300 mg/day (100 mg three times a day) | At least 1 month, with 3 and 6-month follow-up | Drinking status, psychological status | This compound was significantly better than placebo at promoting abstinence, reducing alcohol consumption, and improving psychological outcomes. |
| Bender et al. (2007) | Multi-center, randomized, double-blind, placebo-controlled | 299 | This compound vs. Placebo | 300 mg/day | 24 weeks | Time to first relapse | This compound was not superior to placebo in maintaining abstinence. Time to first relapse was 71 days for this compound and 92 days for placebo. Relapse rate was higher in the this compound group (54.4%) vs. placebo (40.7%). |
Experimental Protocols
This section details the methodologies employed in both preclinical and clinical research on this compound for alcohol dependence.
Preclinical Research: Animal Models
Objective: To investigate the effects of this compound on alcohol withdrawal symptoms, craving, and self-administration in rodent models.
Workflow for Preclinical Investigation of this compound
Protocols for Inducing Alcohol Dependence:
-
Chronic Intermittent Ethanol (CIE) Vapor Exposure: Rodents are housed in inhalation chambers and exposed to ethanol vapor for a specified duration each day (e.g., 14 hours on, 10 hours off) for several weeks. Blood alcohol levels are monitored to ensure they reach and are maintained within a target range (e.g., 150-250 mg/dL).
-
Ethanol-Containing Liquid Diet: Animals are given a nutritionally complete liquid diet where a portion of the calories is derived from ethanol. This method can also be used to induce dependence over a period of weeks.
Behavioral Assays for Withdrawal and Craving:
-
Handling-Induced Convulsions (HICs): A measure of central nervous system hyperexcitability during withdrawal, where animals are scored for convulsive behaviors upon being lifted by the tail.
-
Elevated Plus Maze (EPM): Assesses anxiety-like behavior by measuring the time spent in and entries into the open versus closed arms of the maze.
-
Open Field Arena (OFA): Measures general locomotor activity and anxiety-like behavior (time spent in the center versus the periphery).
-
Reinstatement Model: Used to model relapse, where an animal is first trained to self-administer alcohol, the behavior is then extinguished, and subsequently reinstated by exposure to cues (e.g., a light or tone previously paired with alcohol), stress, or a small priming dose of alcohol.
Clinical Research: Human Trials
Objective: To evaluate the safety and efficacy of this compound in treating alcohol withdrawal syndrome and preventing relapse in patients with alcohol use disorder.
Protocol for a Randomized Controlled Trial (RCT) of this compound for Alcohol Withdrawal:
-
Patient Selection:
-
Inclusion criteria: Adults diagnosed with alcohol use disorder (according to DSM or ICD criteria) who are seeking treatment for alcohol withdrawal.
-
Exclusion criteria: Severe comorbid psychiatric or medical conditions, pregnancy, and contraindications to this compound.
-
-
Study Design:
-
A multi-center, randomized, double-blind, active-comparator (e.g., a benzodiazepine) or placebo-controlled design.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound or the comparator/placebo. Both patients and investigators are blinded to the treatment allocation.
-
-
Intervention:
-
This compound is administered at a specified dose and frequency (e.g., 400-1200 mg/day in divided doses).
-
The comparator is administered according to standard clinical practice.
-
-
Assessment and Outcome Measures:
-
Baseline Assessment: Collection of demographic data, alcohol consumption history, and baseline severity of withdrawal symptoms using a standardized scale.
-
Primary Outcome: The severity of alcohol withdrawal symptoms is assessed at regular intervals using the Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) scale. The CIWA-Ar is a 10-item scale that measures symptoms such as nausea, tremor, anxiety, agitation, and sensory disturbances. Scores of 8-15 indicate moderate withdrawal, while scores ≥15 suggest severe withdrawal.
-
Secondary Outcomes: Incidence of withdrawal complications (e.g., seizures, delirium), amount of rescue medication required, and safety and tolerability of the treatment.
-
Logical Flow of a Clinical Trial for this compound in Alcohol Withdrawal
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Alcohol and the Mechanisms Involved in the Reward Pathway Affecting the Brain: A Comprehensive Review [pubs.sciepub.com]
- 5. rubiconrecoverycenter.com [rubiconrecoverycenter.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tardive Dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive body movements, and is a significant iatrogenic consequence of long-term dopamine receptor antagonist therapy. This technical guide provides an in-depth examination of the role of tiapride, a selective D2 and D3 dopamine receptor antagonist, in modulating the neural circuits implicated in the pathophysiology of TD. Through a comprehensive review of preclinical and clinical data, this document elucidates the mechanism of action of this compound, its receptor binding profile, and its effects on the dysregulated basal ganglia circuitry that underlies TD. Detailed experimental protocols for preclinical models of TD and a summary of clinical trial outcomes are presented to offer a thorough understanding of the scientific basis for this compound's therapeutic effects. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to facilitate a deeper comprehension of the complex neurobiological interactions involved.
Introduction: The Challenge of Tardive Dyskinesia
Tardive dyskinesia is a hyperkinetic movement disorder that typically manifests as abnormal, involuntary movements of the orofacial region, limbs, and trunk.[1] The prevailing etiological hypothesis centers on the long-term blockade of dopamine D2 receptors in the striatum, leading to a state of receptor hypersensitivity and a subsequent imbalance in the direct and indirect pathways of the basal ganglia. This imbalance is thought to result in excessive motor output from the thalamus to the motor cortex, culminating in the characteristic dyskinetic movements.
This compound, a substituted benzamide, has demonstrated efficacy in the management of TD.[1][2][3] Its therapeutic action is primarily attributed to its selective antagonism of D2 and D3 dopamine receptors.[4] This guide delves into the specifics of how this targeted pharmacological action translates into the modulation of the neural circuitry pathologically altered in TD.
Pharmacological Profile of this compound
This compound's efficacy in TD is rooted in its specific receptor binding profile. Unlike many first-generation antipsychotics, this compound exhibits a selective affinity for D2 and D3 dopamine receptors, with negligible interaction with other receptor systems, which is thought to contribute to its favorable side effect profile.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities of this compound for key dopamine receptors. The IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor.
| Receptor Subtype | IC50 (nM) | Reference(s) |
| Dopamine D2 | 110-320 | |
| Dopamine D3 | 180 |
Note: Lower IC50 values indicate a higher binding affinity.
Modulation of Basal Ganglia Circuitry in Tardive Dyskinesia
The basal ganglia are a group of subcortical nuclei critical for motor control. The prevailing model of basal ganglia function involves two primary pathways originating from the striatum: the direct and indirect pathways, which have opposing effects on motor output.
-
Direct Pathway: Facilitates movement.
-
Indirect Pathway: Inhibits movement.
In TD, chronic D2 receptor blockade is hypothesized to lead to a supersensitivity of these receptors, particularly on the medium spiny neurons (MSNs) of the indirect pathway. This results in a relative hypoactivity of the indirect pathway, tipping the balance towards the direct pathway and leading to unwanted hyperkinetic movements.
This compound's Mechanism of Action in the Basal Ganglia
This compound, as a D2/D3 antagonist, is thought to restore balance to the dysregulated basal ganglia circuitry. By blocking the hypersensitive D2 receptors on the indirect pathway MSNs, this compound can normalize the inhibitory output of this pathway, thereby reducing the excessive motor output that causes dyskinesia.
Preclinical Evidence: Animal Models of Tardive Dyskinesia
Animal models are indispensable for investigating the neurobiological underpinnings of TD and for the preclinical evaluation of potential therapeutics. The most widely used model is the haloperidol-induced vacuous chewing movement (VCM) model in rats.
Experimental Protocol: Haloperidol-Induced Vacuous Chewing Movements in Rats
This protocol outlines a standard method for inducing and assessing TD-like symptoms in rats.
4.1.1. Induction of Vacuous Chewing Movements
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Drug Administration: Haloperidol is administered daily for a period of 3 to 5 weeks. A common dosage is 1 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Control Group: A control group receives daily injections of the vehicle (e.g., saline).
-
Washout Period: Following the chronic haloperidol treatment, a washout period of at least 48-72 hours is allowed before behavioral testing to avoid acute drug effects.
4.1.2. Assessment of Vacuous Chewing Movements
-
Observation Chamber: Rats are placed individually in a transparent observation cage.
-
Acclimation: A 5-10 minute acclimation period is allowed before scoring begins.
-
Scoring: VCMs, defined as purposeless chewing movements in the absence of food, are counted for a set period (e.g., 2-5 minutes). Tongue protrusions and facial twitching may also be quantified.
-
Blinding: Behavioral scoring should be performed by an observer who is blind to the treatment conditions.
This compound's Effects in Preclinical Models
Studies using the VCM model have shown that this compound can significantly reduce the frequency of these abnormal oral movements, providing preclinical evidence for its efficacy in TD.
Clinical Efficacy of this compound in Tardive Dyskinesia
Multiple clinical trials have investigated the efficacy of this compound in patients with TD. The primary outcome measure in these studies is typically the change in the Abnormal Involuntary Movement Scale (AIMS) score.
The Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a standardized rating scale used to assess the severity of involuntary movements associated with TD. It consists of 12 items that rate the severity of movements in different body regions.
Summary of Clinical Trial Data
The following table summarizes the findings from a key clinical study evaluating the effect of this compound on TD symptoms.
| Study | N | Design | Treatment Duration | Outcome Measure | Results | Reference |
| Roos et al. (1986) | 10 | Open-label, dose-ranging | Variable | AIMS | A negative correlation was found between this compound dosage and AIMS score (mean correlation coefficient: -0.65 ± 0.23). |
Note: While this study demonstrates a dose-dependent effect, further larger-scale, placebo-controlled trials are needed to provide more definitive evidence of efficacy. Several other studies have reported significant improvements in TD symptoms with this compound treatment.
Neurochemical and Electrophysiological Effects of this compound
The therapeutic effects of this compound are underpinned by its ability to modulate neurotransmitter systems and neuronal activity in the basal ganglia.
Dopaminergic System
As a D2/D3 antagonist, this compound directly impacts dopaminergic neurotransmission. In vivo microdialysis studies have shown that this compound can increase extracellular dopamine levels in the striatum and nucleus accumbens, which is a neurochemical signature of postsynaptic dopamine receptor blockade.
GABAergic and Glutamatergic Systems
The balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate is crucial for proper basal ganglia function. In TD, there is evidence of GABAergic hypofunction and glutamatergic hyperactivity. While direct studies on this compound's effects on GABA and glutamate levels in TD models are limited, its modulation of the indirect pathway, which is composed of GABAergic neurons, suggests an indirect influence on these systems. By normalizing the activity of the indirect pathway, this compound may help to restore the balance between GABAergic and glutamatergic signaling in the basal ganglia.
Conclusion and Future Directions
This compound's selective D2/D3 dopamine receptor antagonism provides a targeted approach to the management of tardive dyskinesia. By rebalancing the dysregulated direct and indirect pathways of the basal ganglia, this compound effectively reduces the hyperkinetic movements characteristic of this disorder. The preclinical and clinical evidence presented in this guide supports its therapeutic utility.
Future research should focus on:
-
Conducting large-scale, randomized, placebo-controlled clinical trials to further establish the efficacy and safety of this compound for TD.
-
Utilizing advanced neuroimaging techniques to visualize the in-vivo effects of this compound on basal ganglia circuitry in patients with TD.
-
Investigating the long-term effects of this compound on TD and its potential to prevent the progression of the disorder.
-
Exploring the precise molecular mechanisms by which this compound modulates GABAergic and glutamatergic neurotransmission in the context of TD.
By continuing to unravel the complex neurobiology of TD and the precise mechanisms of action of drugs like this compound, we can move closer to developing more effective and personalized treatments for this challenging movement disorder.
References
- 1. This compound in the treatment of tardive dyskinesia: a clinical and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Probing the Anxiolytic Potential of Tiapride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anxiolytic properties of Tiapride as observed in animal models. This compound, a substituted benzamide, acts as a selective antagonist for dopamine D2 and D3 receptors. While its clinical applications in treating agitation and anxiety, particularly in the elderly and in alcohol withdrawal, are established, the precise mechanisms underlying its anxiolytic effects are still under investigation.[1][2] This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.
Core Data Summary
The anxiolytic effects of this compound have been primarily investigated using behavioral paradigms that assess anxiety-like states in rodents. The following tables summarize the quantitative findings from key studies.
| Table 1: Anxiolytic Effects of this compound in the Light-Dark Box Test (Mice) | ||||
| Dose (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Result | Reference |
| 0.5 - 40 | Mice | Increased activity in the light compartment | Anxiolytic-like effect observed | [3] |
Note: Specific quantitative data on the percentage of time spent or the number of transitions was not available in the cited abstract. The reference indicates a significant effect within this dose range.
| Table 2: Effects of D2/D3 Antagonism in the Elevated Plus-Maze (Rats) | ||||
| Compound | Dose (mg/kg) | Animal Model | Primary Outcome Measure | Result |
| Sulpiride (D2/D3 Antagonist) | 2.5 - 20.0 | Rats | % Time in Open Arms | Significant Increase |
| Sulpiride (D2/D3 Antagonist) | 2.5 - 20.0 | Rats | % Entries into Open Arms | Significant Increase |
| Table 3: Effects of D2/D3 Modulators on Social Interaction (Rats) | ||||
| Compound Class | Effect on Social Interaction | Animal Model | Primary Outcome Measure | General Finding |
| D2/D3 Antagonists | Variable; some increase social interaction | Rats | Time spent in social interaction | Atypical antipsychotics with D2/D3 antagonism can increase social interaction |
Note: Specific quantitative data for this compound in the social interaction test is limited. However, studies on other atypical antipsychotics with D2/D3 receptor affinity suggest that this class of drugs can modulate social behaviors, which are often altered in anxiety states.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are standard protocols for the key behavioral assays used to evaluate anxiolytics.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal size.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Acclimatize the animal to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
An opening connects the two compartments.
Procedure:
-
Allow the animals to acclimate to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the session and score for:
-
Latency to first enter the dark compartment.
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect is characterized by an increase in the time spent in the light compartment and the number of transitions.[4]
Social Interaction Test
This test assesses anxiety by measuring the spontaneous social behavior of rodents. Anxious animals typically exhibit reduced social engagement.
Apparatus:
-
A familiar or novel open-field arena.
-
Lighting conditions can be manipulated to increase anxiety (bright light).
Procedure:
-
House the animals individually for a period before the test to increase their motivation for social contact.
-
Administer this compound or vehicle to one or both animals of a pair.
-
Place two unfamiliar animals in the center of the arena.
-
Record the 10-minute session and score for active social behaviors, including:
-
Sniffing
-
Following
-
Grooming
-
Pinning
-
-
An anxiolytic effect is indicated by a significant increase in the total time spent in active social interaction.
Signaling Pathways and Visualizations
This compound's primary mechanism of action is the antagonism of dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream signaling changes. In the context of anxiety, these receptors in brain regions like the amygdala and nucleus accumbens are of particular interest.
Dopamine D2/D3 Receptor Signaling in Anxiety
Dopamine D2 and D3 receptors are coupled to Gi/o proteins. When dopamine binds to these receptors, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This, in turn, decreases the activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal plasticity and function. By blocking this pathway, this compound can prevent the dopamine-induced inhibition of neuronal activity, which may contribute to its anxiolytic effects in certain neural circuits.
Caption: this compound blocks dopamine's inhibitory effect on the cAMP pathway.
Experimental Workflow for Preclinical Anxiolytic Screening
The process of evaluating the anxiolytic potential of a compound like this compound involves a structured workflow, from initial screening to more complex behavioral assessments.
Caption: A structured workflow for assessing the anxiolytic effects of this compound.
Conclusion
The available preclinical evidence, primarily from the light-dark box test and by inference from related compounds in the elevated plus-maze, suggests that this compound possesses anxiolytic properties in animal models. Its mechanism as a dopamine D2/D3 receptor antagonist provides a clear target for its pharmacological action. However, a significant gap exists in the literature regarding comprehensive, dose-ranging studies of this compound in the elevated plus-maze and social interaction tests. Further research in these areas is warranted to fully characterize its anxiolytic profile and to elucidate the specific neuronal circuits and downstream signaling events that mediate its effects. The protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 2. [The this compound-ethanol interaction in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Low doses of beta-endorphin increase social contacts of rats tested in dyadic encounters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Tiapride in Rodent Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the in vivo administration of Tiapride in rodent models, including recommended dosages, routes of administration, and experimental applications. This compound is a selective dopamine D2/D3 receptor antagonist used in preclinical research to investigate its effects on various neurological and psychiatric conditions, such as tardive dyskinesia, alcohol withdrawal, and anxiety.[1][2][3][4][5] This protocol synthesizes data from multiple studies to offer a detailed guide for researchers utilizing this compound in their experimental designs.
Introduction
This compound is a substituted benzamide with antipsychotic properties, characterized by its selective antagonism of dopamine D2 and D3 receptors. It exhibits a preferential affinity for extrastriatal dopamine receptors, particularly in limbic areas, which may contribute to its clinical profile of having a lower incidence of extrapyramidal side effects compared to typical antipsychotics. In rodent models, this compound has been shown to antagonize dopamine agonist-induced behaviors, exhibit anxiolytic properties, and modulate dopamine levels in brain regions like the nucleus accumbens and striatum.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in rodent models.
Table 1: Effective Dosages of this compound in Rats (Intraperitoneal Administration)
| Experimental Model/Effect | Effective Dose (ED50 or Range) | Reference |
| Interoceptive stimulus of dopamine receptor blockade | 2.2 mg/kg | |
| Antagonism of dopamine agonist-induced hyperactivity | 10 mg/kg | |
| Inhibition of [3H]-raclopride binding in limbic and striatal areas | ~20 mg/kg | |
| Increased extracellular dopamine in nucleus accumbens and striatum | 10-30 mg/kg | |
| No impairment of place-learning in water maze | 3-30 mg/kg | |
| Discriminative stimulus control of responding | 30 mg/kg (training dose) | |
| Sedation | 40 mg/kg | |
| Blockade of stereotyped movements | 60 mg/kg | |
| No induction of catalepsy | Up to 200 mg/kg |
Table 2: Effective Dosages of this compound in Mice
| Experimental Model/Effect | Route of Administration | Effective Dose Range | Reference |
| Anxiolytic effects in two-compartment activity box | Not specified | 0.5-40 mg/kg | |
| Induction of catalepsy | Intraperitoneal (i.p.) | 175-325 mg/kg |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~75% | Human (Oral, IM) | Benzamides are known to cross the blood-brain barrier. | |
| Time to Maximum Concentration (Tmax) | 0.4 - 1.5 hours | Human | ||
| Elimination Half-life | 2.9 - 3.6 hours | Human | Primarily excreted unchanged in urine. | |
| Protein Binding | Negligible | Human |
Experimental Protocols
Materials
-
This compound hydrochloride (powder form)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., distilled water, saline)
-
Appropriate syringes and needles (e.g., 25-27 gauge for i.p. injections)
-
Animal scale
-
Vortex mixer
-
pH meter (optional)
Drug Preparation
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound hydrochloride needed.
-
Dissolve this compound: this compound is water-soluble. Dissolve the calculated amount of this compound hydrochloride in a suitable vehicle, such as sterile saline or distilled water.
-
Adjust Volume: Ensure the final concentration allows for an appropriate injection volume (e.g., 5-10 ml/kg for intraperitoneal injections in rats).
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved.
-
pH Adjustment (Optional): Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using dilute NaOH or HCl.
-
Storage: Freshly prepare the solution on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C.
Animal Handling and Administration
3.3.1. Intraperitoneal (i.p.) Injection
This is a common route for rapid systemic absorption.
-
Animal Restraint: Gently restrain the mouse or rat. For rats, a two-person handling technique may be beneficial.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, indicating incorrect placement.
-
Administer Solution: Inject the this compound solution slowly and steadily.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the injection.
3.3.2. Oral Administration (in Drinking Water)
This method is suitable for chronic administration.
-
Drug Concentration Calculation: Determine the average daily water consumption of the animals. Calculate the concentration of this compound needed in the drinking water to achieve the target daily dose (mg/kg/day).
-
Solution Preparation: Dissolve the calculated amount of this compound in the total volume of drinking water for the cage.
-
Administration: Replace the regular drinking water with the this compound-containing water.
-
Monitoring: Monitor daily water intake to ensure consistent drug administration. Prepare fresh solutions regularly (e.g., every 24-48 hours) to maintain drug stability.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound acts as an antagonist at D2 and D3 dopamine receptors.
Experimental Workflow for Behavioral Assessment
References
- 1. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of tardive dyskinesia: a clinical and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Effective Dosages of Tiapride in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tiapride is a selective dopamine D2 and D3 receptor antagonist, classified as an atypical antipsychotic.[1][2][3] It is utilized in the treatment of a variety of neurological and psychiatric disorders, including agitation and aggression, alcohol withdrawal syndrome, tardive dyskinesia, and tic disorders such as Tourette's syndrome.[4][5] These application notes provide a comprehensive guide to establishing effective dosages of this compound for preclinical animal studies, focusing on its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for relevant animal models.
Mechanism of Action
This compound exhibits its therapeutic effects primarily through the blockade of dopamine D2 and D3 receptors in the brain. Unlike typical antipsychotics, it has a lower affinity for D1, serotonergic, and adrenergic receptors, which is thought to contribute to its favorable side-effect profile. This compound demonstrates a preferential affinity for limbic dopamine receptors over striatal receptors, potentially explaining its efficacy in treating behavioral disturbances with a reduced risk of extrapyramidal symptoms.
The signaling pathway affected by this compound is centered on the inhibition of dopamine-mediated signal transduction. By blocking D2 and D3 receptors, this compound modulates downstream signaling cascades, influencing neuronal excitability and neurotransmitter release.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is crucial for designing effective preclinical studies. In humans, this compound is rapidly absorbed with a bioavailability of approximately 75%. It exhibits minimal plasma protein binding. In rats, the route of administration significantly impacts bioavailability and metabolism. For preclinical studies, intraperitoneal (i.p.) injection is a common route, providing rapid systemic exposure. Oral administration, such as in drinking water, can be used for chronic dosing studies.
Quantitative Data Presentation
The following tables summarize effective dosages of this compound in various preclinical models.
Table 1: Effective Dosages of this compound in Rodent Models
| Animal Model | Indication/Test | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Citation |
| Rat | Dopamine Agonist-Induced Hyperactivity | i.p. | 10 (ED50) | Antagonized hyperactivity | |
| Rat | Stereotyped Movements | i.p. | 60 (ED50) | Blocked stereotyped movements | |
| Rat | Conditioned Behavior | i.p. | 2.2 (ED50) | Interoceptive stimulus associated with dopamine receptor blockade | |
| Rat | Motor Disturbance/Sedation | i.p. | 40 (ED50) | Produced motor disturbances or sedation | |
| Rat | Place-Learning (Water Maze) | i.p. | 3-30 | No impairment in performance | |
| Rat | Dopaminergic System Development | Oral (in drinking water) | 30 (daily) | No long-lasting changes in the dopaminergic system | |
| Mouse | Ethanol-Induced Hyperactivity | i.p. | 10-200 | Antagonized hyperactivity |
Table 2: In Vitro Receptor Binding and In Vivo Receptor Occupancy
| Parameter | Receptor | Value | Species | Citation |
| IC50 | Dopamine D2 | 110-320 nM | In vitro | |
| IC50 | Dopamine D3 | 180 nM | In vitro | |
| ED50 | [3H]-raclopride binding inhibition (in vivo) | ~20 mg/kg (i.p.) | Rat |
Experimental Protocols
The following are detailed methodologies for key experiments to establish the effective dosage of this compound.
General Experimental Workflow
The workflow for assessing the efficacy of this compound in a preclinical setting generally follows these steps:
Protocol 1: Tardive Dyskinesia (TD) Model in Rats
Objective: To determine the effective dose of this compound in reducing vacuous chewing movements (VCMs) in a rat model of tardive dyskinesia.
Animal Model: Tardive dyskinesia is induced in rats by chronic administration of a typical antipsychotic, such as haloperidol. This leads to the development of VCMs, which are considered an animal analogue of human TD.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Haloperidol solution
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Observation cages with a clear floor
-
Video recording equipment
Procedure:
-
Induction of Tardive Dyskinesia:
-
Administer haloperidol (1.5 mg/kg, i.p.) daily for 28 days.
-
After the 28-day treatment, a withdrawal period of 3-6 days is allowed before behavioral testing.
-
-
Grouping and this compound Administration:
-
Randomly assign rats to different groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg, i.p.)
-
This compound (medium dose, e.g., 30 mg/kg, i.p.)
-
This compound (high dose, e.g., 60 mg/kg, i.p.)
-
-
Administer a single dose of this compound or vehicle.
-
-
Behavioral Assessment:
-
30 minutes after this compound/vehicle administration, place each rat individually in an observation cage.
-
Record the behavior for 10-15 minutes.
-
A trained observer, blind to the treatment groups, should score the VCMs. VCMs are defined as single mouth openings in the vertical plane not directed towards any physical object.
-
The total number of VCMs during the observation period is recorded.
-
-
Data Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups with the vehicle control group.
-
A significant reduction in the number of VCMs indicates an effective dose.
-
Protocol 2: Tourette's Syndrome Model in Young Rats
Objective: To assess the efficacy of this compound in reducing tic-like behaviors in a juvenile rat model. While a perfect animal model for Tourette's Syndrome is still under development, models involving dopaminergic hyperactivity in young animals are relevant. This protocol is based on a study investigating the effects of this compound on the developing dopaminergic system.
Animal Model: This protocol uses prepubertal rats and focuses on the long-term effects of this compound administration.
Materials:
-
Prepubertal male Sprague-Dawley rats (postnatal day 25)
-
This compound hydrochloride
-
Drinking water bottles
-
Behavioral observation setup (e.g., open field arena)
-
Video recording equipment
Procedure:
-
Chronic this compound Administration:
-
From postnatal day 25 to 39, administer this compound in the drinking water at a concentration calculated to deliver approximately 30 mg/kg/day.
-
A control group receives regular drinking water.
-
Monitor water intake to ensure consistent dosing.
-
-
Behavioral Assessment:
-
At the end of the treatment period (postnatal day 39) and after a washout period (e.g., postnatal day 50 or 90), conduct behavioral tests.
-
Open Field Test: Place the rat in the center of an open field arena and record its activity for 10-15 minutes. Measure parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. This can assess general locomotor activity and anxiety-like behavior.
-
Stereotypy Assessment: Observe for and quantify stereotyped behaviors such as repetitive grooming, sniffing, or head weaving.
-
A reduction in hyperactivity or stereotyped behaviors in the this compound-treated group would suggest a therapeutic effect.
-
-
Neurochemical Analysis (Optional):
-
Following the final behavioral assessment, brain tissue (specifically the striatum) can be collected to measure levels of dopamine and its metabolites (DOPAC and HVA) using HPLC. This can provide insight into the neurochemical effects of chronic this compound treatment.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral and neurochemical data between the this compound and control groups.
-
Conclusion
Establishing effective and safe dosages of this compound in preclinical animal studies is a critical step in the drug development process. The protocols outlined above provide a framework for investigating the efficacy of this compound in models of tardive dyskinesia and Tourette's syndrome. Researchers should carefully consider the specific research question, animal model, and behavioral endpoints when designing their studies. The provided dosage tables offer a starting point for dose-range finding studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early administration of this compound to young rats without long-lasting changes in the development of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological treatment of tic disorders and Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tiapride Efficacy in Animal Models of Tardive Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive body movements, most commonly affecting the orofacial region. It is a significant adverse effect of long-term treatment with dopamine receptor-blocking agents, particularly first-generation antipsychotics. The leading hypothesis for the pathophysiology of TD is the development of dopamine D2 receptor hypersensitivity in the nigrostriatal pathway following chronic receptor blockade.
Tiapride is an atypical antipsychotic of the benzamide class that acts as a selective dopamine D2 and D3 receptor antagonist.[1] Clinical studies in human patients have demonstrated the efficacy of this compound in reducing the symptoms of tardive dyskinesia.[2][3][4][5] However, there is a notable lack of published preclinical studies specifically evaluating the efficacy of this compound in established animal models of TD.
Relevant Signaling Pathways in Tardive Dyskinesia
The development of tardive dyskinesia is primarily linked to neuroadaptations in the basal ganglia circuitry following chronic dopamine D2 receptor blockade. The prevailing theory suggests a state of dopamine receptor supersensitivity.
Animal Models of Tardive Dyskinesia
The most widely used and validated animal model for TD is the induction of orofacial dyskinesia, specifically vacuous chewing movements (VCMs), in rodents through chronic administration of typical antipsychotics like haloperidol. This model recapitulates the delayed onset and persistent nature of TD-like symptoms.
Experimental Protocols
The following protocols provide a framework for inducing a TD-like state in rats and subsequently testing the efficacy of this compound.
Protocol 1: Induction of Vacuous Chewing Movements (VCMs) with Haloperidol
This protocol is designed to induce a stable level of VCMs in rats, creating a model of tardive dyskinesia.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g at the start of the experiment)
-
Haloperidol solution (e.g., 2 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0 with NaOH)
-
Vehicle control (saline with corresponding adjustments)
-
Observation cages with a clear floor
-
Video recording equipment
Procedure:
-
Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to a control group and a haloperidol-treatment group.
-
Drug Administration:
-
Haloperidol Group: Administer haloperidol at a dose of 1-2 mg/kg intraperitoneally (i.p.) or subcutaneously (s.c.) once daily for 21-28 days.
-
Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
-
-
Behavioral Assessment (VCMs):
-
Beginning at week 2, and continuing weekly, assess VCMs.
-
Place each rat individually in an observation cage.
-
Allow a 10-minute habituation period.
-
Record the number of VCMs for a 2-minute period. VCMs are defined as single mouth openings in the vertical plane not directed at physical material. Chewing on the cage or grooming movements are not counted.
-
It is recommended to have two independent, blinded observers score the VCMs from video recordings to ensure reliability.
-
-
Confirmation of TD Model: A significant and stable increase in VCM frequency in the haloperidol group compared to the control group indicates the successful induction of the TD model.
Protocol 2: Evaluation of this compound Efficacy on Established VCMs
This protocol details the procedure for assessing the ability of this compound to reverse or ameliorate existing VCMs.
Materials:
-
Rats with established haloperidol-induced VCMs (from Protocol 1)
-
This compound solution (in saline)
-
Vehicle control (saline)
-
Observation cages and video recording equipment
Procedure:
-
Baseline VCM Measurement: After the 21-28 day haloperidol induction period, perform a baseline VCM count for all animals.
-
Treatment Groups: Subdivide the rats with established VCMs into several groups:
-
Vehicle control (saline)
-
This compound (low dose, e.g., 10 mg/kg, i.p.)
-
This compound (medium dose, e.g., 30 mg/kg, i.p.)
-
This compound (high dose, e.g., 60 mg/kg, i.p.)
-
Positive control (optional, another anti-dyskinetic agent)
-
-
This compound Administration: Administer the assigned treatment (vehicle or this compound) daily for a period of 7-14 days. Continue haloperidol administration during this phase to maintain the TD-like state.
-
VCM Assessment During Treatment:
-
Measure VCMs at set time points after this compound administration (e.g., 30, 60, and 120 minutes post-injection) on specific days of the treatment period (e.g., day 1, 7, and 14).
-
Follow the behavioral assessment procedure outlined in Protocol 1.
-
-
Data Analysis: Analyze the change in VCM frequency from baseline across the different treatment groups and time points using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Preclinical Pharmacological Profile of this compound in Rodents
| Parameter | Species | Method | Result (ED50 or Dose Range) | Reference |
| Dopamine D2 Receptor Binding (in vitro) | Rat | Radioligand Binding | IC50 = 110-320 nM | |
| Dopamine D3 Receptor Binding (in vitro) | Rat | Radioligand Binding | IC50 = 180 nM | |
| Dopamine D2/D3 Receptor Occupancy (in vivo) | Rat | [3H]-Raclopride Binding | ED50 ≈ 20 mg/kg, i.p. | |
| Antagonism of Dopamine Agonist-Induced Hyperactivity | Rat | Behavioral Assay | ED50 = 10 mg/kg, i.p. | |
| Blockade of Stereotyped Movements | Rat | Behavioral Assay | ED50 = 60 mg/kg, i.p. | |
| Catalepsy Induction | Rat | Bar Test | No catalepsy up to 200 mg/kg, i.p. | |
| Effect on Extracellular Dopamine | Rat | Microdialysis | Increased in nucleus accumbens and striatum (10-30 mg/kg, i.p.) |
Note: The data in this table are not from a tardive dyskinesia model but provide important pharmacological context for this compound's action in the central nervous system.
Table 2: Hypothetical VCM Counts in Haloperidol-Induced TD Model Treated with this compound
| Treatment Group | N | Baseline VCMs (Mean ± SEM) | VCMs after 7 Days of Treatment (Mean ± SEM) | % Change from Baseline |
| Vehicle Control | 10 | 45 ± 4.2 | 48 ± 5.1 | +6.7% |
| This compound (10 mg/kg) | 10 | 46 ± 3.9 | 35 ± 3.5 | -23.9% |
| This compound (30 mg/kg) | 10 | 44 ± 4.5 | 22 ± 2.8 | -50.0% |
| This compound (60 mg/kg) | 10 | 47 ± 4.1 | 15 ± 2.1 | -68.1% |
This table represents a hypothetical outcome to illustrate how data from the proposed experiments should be presented. Actual results would need to be generated through experimentation.
Logical Relationships in Experimental Design
The relationship between the induction of the TD model and the subsequent testing of a therapeutic agent is crucial for a valid study design.
Conclusion
While clinical evidence strongly supports the use of this compound for tardive dyskinesia, preclinical validation in animal models is a critical step in understanding its precise mechanisms of action and optimizing its therapeutic potential. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the efficacy of this compound in the haloperidol-induced vacuous chewing movement model of tardive dyskinesia. Such studies would be invaluable in bridging the gap between clinical observations and the underlying neuropharmacology of this compound's anti-dyskinetic effects.
References
- 1. The preclinical pharmacologic profile of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 2. Treatment of permanent tardive dyskinesia with this compound, a selective D2-receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzamide this compound: treatment of extrapyramidal motor and other clinical syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of tardive dyskinesia: a clinical and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Tiapride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapride is a selective dopamine D2 and D3 receptor antagonist, classified as an atypical antipsychotic. It is utilized in the management of a variety of neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, and agitation and anxiety, particularly in the elderly population.[1][2][3] The efficacy and safety profile of any therapeutic agent is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are in turn significantly influenced by the route of administration.
In preclinical research involving rodent models, the two most common methods for systemic administration are oral gavage (PO) and intraperitoneal injection (IP). The choice of administration route can dramatically alter a drug's absorption rate, bioavailability, peak plasma concentration (Cmax), and the time to reach Cmax (Tmax), thereby affecting its therapeutic and potential toxicological outcomes. While intraperitoneal administration often leads to rapid absorption and higher bioavailability, approaching that of intravenous administration for some small molecules, oral administration is subject to the complexities of gastrointestinal absorption and first-pass metabolism.[4]
These application notes provide a summary of the known pharmacokinetic parameters of this compound, primarily from human studies due to a lack of direct comparative studies in rodents. Furthermore, detailed protocols for the oral and intraperitoneal administration of this compound in mice and rats are provided to facilitate the design and execution of studies aimed at elucidating the pharmacokinetic and pharmacodynamic profiles of this drug in these preclinical models.
Data Presentation
Currently, there is a paucity of publicly available, direct comparative studies on the pharmacokinetics of this compound following intraperitoneal versus oral administration in mice and rats. The following tables summarize the available pharmacokinetic data for this compound, primarily derived from human studies, to serve as a reference.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Species | Reference(s) |
| Bioavailability | ~75% | Human | |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Human | |
| Elimination Half-Life | 3 - 5 hours | Human | |
| Protein Binding | Negligible | Human |
Table 2: Qualitative Comparison of Intraperitoneal and Oral Administration Routes in Rodents (General)
| Characteristic | Intraperitoneal (IP) Administration | Oral (PO) Administration | Reference(s) |
| Absorption Speed | Generally rapid | Slower and more variable | |
| Bioavailability | Often higher, can approach 100% | Subject to GI absorption and first-pass metabolism | |
| First-Pass Metabolism | Largely bypassed | Significant potential for hepatic first-pass effect | |
| Procedure | Technically straightforward, minimal stress with practice | Requires more skill to avoid procedural errors (e.g., tracheal insertion) | |
| Stress to Animal | Minimal with proper technique | Can be stressful if not performed correctly |
Signaling Pathway of this compound
This compound exerts its therapeutic effects primarily through the blockade of dopamine D2 and D3 receptors. This antagonism inhibits the downstream signaling cascades typically initiated by dopamine, leading to a modulation of neuronal activity in brain regions such as the limbic system.
References
Application Notes and Protocols for HPLC-Based Quantification of Tiapride in Brain Tissue and Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Tiapride in both plasma and brain tissue samples using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, drug metabolism research, and bioequivalence assessment.
Introduction
This compound is a selective dopamine D2 and D3 receptor antagonist used in the treatment of a variety of neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, and agitation.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing therapeutic regimens. The following protocols detail HPLC methods coupled with UV and tandem mass spectrometry detection for the determination of this compound levels in plasma and brain tissue.
Signaling Pathway of this compound
This compound primarily exerts its therapeutic effects by acting as an antagonist at dopamine D2 and D3 receptors.[1][2][3] By blocking these receptors, this compound modulates dopaminergic neurotransmission, which is often dysregulated in conditions it is used to treat.
Caption: this compound's mechanism of action.
Method 1: Quantification of this compound in Human Plasma by SPE-HPLC-PDA-FL
This method describes a validated procedure for the determination of this compound and its N-desethyl metabolite in human plasma using solid-phase extraction (SPE) followed by HPLC with photodiode array (PDA) and fluorescence (FL) detection.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction) A robust solid-phase extraction (SPE) is employed to isolate this compound from the plasma matrix.
Caption: Plasma sample preparation workflow.
-
Internal Standard: Sulpiride is used as the internal standard (IS).
-
Procedure:
-
Plasma samples are diluted and spiked with the sulpiride internal standard.
-
The sample is loaded onto a DSC-PH SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
This compound and the IS are eluted.
-
The eluate is evaporated to dryness and reconstituted for HPLC analysis.
-
2. HPLC Conditions
-
Column: Discovery HS F5, 250 mm × 4 mm.
-
Mobile Phase: A gradient of acetonitrile and 0.01 M phosphate buffer (pH=3).
-
Flow Rate: 1 ml/min.
-
Detection:
-
Fluorescence Detector: λex/λem = 232 nm/334 nm (for low concentrations).
-
UV PDA Detector: 212 nm (for high concentrations).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 8.24 pmol/ml | |
| Linearity Range (UV) | 500-6000 pmol/ml | |
| Recovery (this compound) | 89.3 - 94.3% | |
| Recovery (Internal Standard) | 81.7 - 86.8% | |
| Run Time | 15 min |
Method 2: Quantification of this compound in Brain Tissue by HPLC-UV
This protocol is adapted from established methods for the extraction of antipsychotic drugs from brain tissue and HPLC analysis of this compound. It is intended for preclinical research in animal models.
Experimental Protocol
1. Brain Tissue Homogenization and Extraction A liquid-liquid extraction procedure is outlined for the isolation of this compound from brain homogenate.
Caption: Brain tissue sample preparation.
-
Procedure:
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) containing the internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Centrifuge the mixture to achieve phase separation.
-
Collect the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Column: Inertsil C8 (250 × 4.6) mm, 5µ.
-
Mobile Phase: A gradient mixture of 0.05 mM aqueous Potassium dihydrogen phosphate buffer (pH 2.7 with Orthophosphoric acid), Acetonitrile, and Methanol.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 240 nm.
Quantitative Data Summary (Expected Performance)
The following table presents the expected validation parameters for this method, based on typical performance for similar assays.
| Parameter | Expected Value/Range |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/g |
| Linearity Range | 10 - 1000 ng/g |
| Recovery | > 80% |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | ± 15% |
Method 3: High-Sensitivity Quantification of this compound in Plasma by HILIC-MS/MS
For studies requiring higher sensitivity, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method is recommended.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Internal Standard: Metoclopramide.
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add dichloromethane for protein precipitation and extraction at a basic pH.
-
Vortex and centrifuge the sample.
-
The supernatant is collected for analysis.
-
2. HILIC-MS/MS Conditions
-
Column: Atlantis HILIC silica column.
-
Mobile Phase: Acetonitrile-ammonium formate (190 mM, pH 3.0) (94:6, v/v).
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple-reaction-monitoring (MRM) mode.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | |
| Linearity Range | 1.00 - 200 ng/mL | |
| Recovery (this compound) | 96.3 - 97.4% | |
| Recovery (Internal Standard) | 94.2% | |
| Intra- and Inter-assay Precision (%CV) | 6.4 - 8.8% | |
| Intra- and Inter-assay Accuracy (%RE) | -2.0 - 3.6% |
Method Validation
All methods should be validated according to international guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components.
-
Accuracy and Precision: Should be within ±15% (±20% at the LLOQ).
-
Calibration Curve: A minimum of six non-zero standards.
-
Recovery: The extraction efficiency of the analyte from the matrix.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions.
Conclusion
The HPLC-based methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in both plasma and brain tissue. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and the available equipment. Proper method validation is essential to ensure the generation of high-quality, reproducible data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols: Designing Behavioral Paradigms to Assess Tiapride's Effects on Motor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapride is a selective dopamine D2 and D3 receptor antagonist used in the management of a variety of neurological and psychiatric disorders, including dyskinesia, dystonia, and certain behavioral issues.[1] Its mechanism of action, primarily the blockade of dopamine signaling in the brain, makes it a compound of interest for its potential effects on motor function.[1][2] Unlike typical antipsychotics, this compound is reported to have a lower incidence of extrapyramidal side effects, suggesting a more nuanced interaction with motor control pathways.[3]
These application notes provide detailed protocols for a battery of behavioral paradigms designed to comprehensively assess the effects of this compound on various aspects of motor function in rodents. The selected tests evaluate motor coordination, balance, locomotor activity, muscle strength, and forelimb use.
Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
This compound exerts its pharmacological effects primarily through the antagonism of dopamine D2 and D3 receptors.[1] In the basal ganglia, a key brain region for motor control, dopamine signaling is crucial for the regulation of movement. D2 receptors are predominantly expressed on the indirect pathway medium spiny neurons. Blockade of these receptors by this compound is thought to modulate this pathway, which is involved in inhibiting movement. The precise downstream effects on motor function are complex and can be dose-dependent.
Data Presentation: Summary of Preclinical Findings
Table 1: Effect of this compound on Catalepsy in Rats
| Dose (mg/kg, i.p.) | Observation | Reference |
| Up to 200 | Failed to induce catalepsy |
Table 2: Effect of this compound on Dopamine Agonist-Induced Hyperactivity in Rats
| Treatment | ED50 (mg/kg, i.p.) | Effect | Reference |
| This compound | 10 | Antagonism of hyperactivity |
Table 3: Effect of this compound on Stereotyped Behavior in Rats
| Treatment | ED50 (mg/kg, i.p.) | Effect | Reference |
| This compound | 60 | Blockade of stereotyped movements |
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed, typically divided into lanes to test multiple animals simultaneously.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training (optional but recommended): Place the animals on the stationary rod for a brief period (e.g., 1 minute) to habituate. Then, conduct 2-3 training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes).
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
At a predetermined time post-administration, place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is registered when the animal breaks an infrared beam at the base of the apparatus or is manually observed to fall.
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall (in seconds). The average latency across trials for each animal is calculated.
Open Field Test
Objective: To assess general locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Testing:
-
Administer this compound or vehicle.
-
At a predetermined time post-administration, place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set duration (e.g., 5-30 minutes).
-
The automated system will record various parameters.
-
-
Data Analysis: Key parameters include:
-
Total distance traveled (cm): An indicator of overall locomotor activity.
-
Time spent in the center zone (s): A measure that can be related to anxiety-like behavior (less time in the center may indicate higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind limbs, an exploratory behavior.
-
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Methodology:
-
Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing:
-
Administer this compound or vehicle.
-
At a predetermined time post-administration, hold the animal by the tail and lower it towards the grid.
-
Allow the animal to grasp the grid with its forepaws (for forelimb strength) or all four paws (for combined strength).
-
Gently and steadily pull the animal away from the grid in a horizontal plane until its grip is released.
-
The force transducer will record the peak force exerted.
-
Perform 3-5 trials per animal with a short rest period between trials.
-
-
Data Analysis: The primary endpoint is the peak grip force, typically measured in grams or Newtons. The average of the trials for each animal is calculated. The data can be normalized to the animal's body weight.
Cylinder Test
Objective: To assess forelimb use asymmetry, which can be indicative of unilateral motor deficits. This test is particularly relevant in animal models of stroke or Parkinson's disease, but can also be used to detect more subtle drug-induced motor biases.
Methodology:
-
Apparatus: A transparent cylinder, with a diameter that allows the animal to rear but not turn around completely.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing:
-
Administer this compound or vehicle.
-
At a predetermined time post-administration, place the animal in the cylinder.
-
Videotape the animal's behavior for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
A blinded observer scores the video recordings.
-
Count the number of times the animal rears and makes a wall contact with its:
-
Left forelimb
-
Right forelimb
-
Both forelimbs simultaneously
-
-
Calculate the percentage of contralateral (or non-preferred) limb use: (% Contralateral Use) = (Number of Contralateral Limb Contacts) / (Total Number of Left + Right Limb Contacts) * 100.
-
Conclusion
This set of application notes provides a framework for the comprehensive assessment of this compound's effects on motor function in a preclinical setting. The detailed protocols for the rotarod, open field, grip strength, and cylinder tests allow for the evaluation of multiple facets of motor control. While quantitative data for this compound in some of these specific paradigms is currently limited in the public domain, the provided protocols offer a standardized approach for researchers to generate such data. The existing preclinical evidence suggests that this compound has a favorable motor side effect profile compared to other neuroleptics, and the application of these behavioral tests will enable a more thorough characterization of its nuanced effects on motor function.
References
- 1. Evaluation of D2 and D3 dopamine receptor selective compounds on L-dopa-dependent abnormal involuntary movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Effect of Motor Impairment on Analgesic Efficacy of Dopamine D2/3 Receptors in a Rat Model of Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Tiapride Solubility and Stability in Experimental Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals, this guide provides in-depth troubleshooting and frequently asked questions to address common challenges with Tiapride solubility and stability in experimental settings. This technical support center aims to equip you with the necessary data and protocols to ensure the accuracy and reliability of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound hydrochloride is a water-soluble compound.[1][2] Its solubility in water is reported to be high, with one source indicating it to be ≥ 200 mg/mL. However, at a physiological pH of 7.4, the solubility has been noted to be 52.5 µg/mL.
Q2: How does pH influence the solubility of this compound?
This compound is a weakly basic compound with a pKa of 8.87.[3] This means its solubility is pH-dependent. In acidic solutions, where the molecule is protonated, its solubility is expected to be higher. As the pH increases and approaches the pKa, the proportion of the uncharged, less soluble form increases, which can lead to precipitation.
Q3: In which organic solvents can I dissolve this compound?
This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO).[4] Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in common experimental buffers?
This compound's stability can be influenced by the pH and composition of the buffer. It has been shown to be stable in 0.9% sodium chloride and 5% dextrose solutions for at least 48 hours at room temperature. However, in buffers with pH values that promote hydrolysis (acidic or alkaline conditions), degradation can occur. Citrate and phosphate buffers can catalyze the degradation of some compounds.
Q5: What are the known degradation pathways for this compound?
This compound can degrade under several conditions:
-
Acid and Base Hydrolysis: The amide bond in this compound can be hydrolyzed under both acidic and basic conditions, leading to the formation of 2-methoxy-5-(methylsulfonyl) benzoic acid and 2-diethylaminoethylamine.
-
Oxidation: The amine group in this compound can be oxidized.
-
Photodegradation: Exposure to light can also lead to the degradation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in my experimental buffer.
Possible Cause: The pH of your buffer is too high, causing the less soluble free base form of this compound to precipitate.
Solution:
-
Check the pH of your buffer: Ensure the pH is in a range where this compound is sufficiently soluble. A pH below 7 is generally recommended.
-
Adjust the buffer pH: If possible, lower the pH of your experimental buffer.
-
Prepare a fresh, more dilute solution: If adjusting the pH is not an option, try preparing a more dilute solution of this compound.
-
Use a co-solvent: For in vitro assays, a small amount of DMSO (typically <0.1%) can be used to maintain solubility in the final working solution. Always include a vehicle control in your experiments.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent experimental results with this compound.
Possible Cause: Degradation of this compound in your stock solution or experimental buffer.
Solution:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment.
-
Properly store stock solutions: Store DMSO stock solutions of this compound at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Protect from light: Protect both stock and working solutions from light to prevent photodegradation. Use amber vials or cover tubes with aluminum foil.
-
Control for buffer effects: Be aware that certain buffer components, like phosphate and citrate, can catalyze degradation. If you suspect this is an issue, consider using an alternative buffer system like HEPES or MOPS.
dot
Caption: Decision tree for addressing inconsistent results.
Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 328.43 g/mol | |
| pKa (Strongest Basic) | 8.87 | |
| Solubility in Water | ≥ 200 mg/mL | |
| Solubility at pH 7.4 | 52.5 µg/mL | |
| Solubility in DMSO | Soluble | |
| Solubility in PBS | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound hydrochloride powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 3.65 mg of this compound hydrochloride (MW: 364.89 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil). Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. Important: To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Application: Add the this compound working solution and the vehicle control to your cell cultures.
dot
Caption: Experimental workflow for preparing this compound solutions.
References
Optimizing Tiapride dosing regimens to minimize off-target effects in vivo
Welcome to the technical support center for researchers utilizing Tiapride in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine D2 and D3 receptors.[1][2] It belongs to the benzamide class of atypical antipsychotics and exhibits a higher affinity for D2 and D3 receptors compared to other dopamine receptor subtypes and is known to have minimal affinity for serotonin, adrenergic, and histamine receptors.[2][3]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: On-target effects of this compound are directly related to its antagonism of D2/D3 receptors. In rodent models, this manifests as:
-
Inhibition of dopamine agonist-induced hyperactivity: Lower doses of this compound effectively counteract the motor stimulation induced by dopamine agonists.[2]
-
Increased extracellular dopamine levels: By blocking presynaptic autoreceptors, this compound can lead to an increase in dopamine release in brain regions like the nucleus accumbens and striatum.
-
Antagonism of stereotyped behaviors: Higher doses are required to block repetitive, stereotyped movements induced by dopamine agonists.
Q3: What is known about the off-target effects of this compound?
A3: this compound is considered a highly selective D2/D3 antagonist with a favorable off-target profile compared to other neuroleptics. It has a low affinity for D1 and D4 dopamine receptors, as well as for serotonergic, α1- and α2-adrenergic, and histaminergic H1 receptors. While some atypical antipsychotics have shown affinity for sigma receptors, specific binding affinity data for this compound at sigma-1 and sigma-2 receptors is not extensively documented in readily available literature. However, it is worth noting that some benzamide derivatives can interact with sigma receptors.
Q4: What are typical starting doses for this compound in rodent studies?
A4: The effective dose of this compound in rodents varies depending on the experimental paradigm. Based on preclinical data, here are some reference points:
-
Antagonism of dopamine agonist-induced hyperactivity: ED50 of approximately 10 mg/kg (i.p.) in rats.
-
Inhibition of stereotyped movements: ED50 of around 60 mg/kg (i.p.) in rats.
-
Dopamine receptor blockade (interoceptive stimulus): ED50 as low as 2.2 mg/kg (i.p.) in rats.
-
Increased extracellular dopamine (microdialysis): Effective in the range of 10-30 mg/kg (i.p.) in rats.
It is crucial to perform a dose-response study for your specific experimental model and behavioral endpoint.
Troubleshooting Guide
Unexpected Behavioral Outcomes
| Issue | Potential Cause | Troubleshooting Steps |
| Sedation or hypoactivity at expected therapeutic doses. | While this compound has a lower sedative potential than many neuroleptics, higher doses can lead to motor suppression. The ED50 for motor disturbances is significantly higher than for dopamine receptor blockade (40 mg/kg vs 2.2 mg/kg in rats). | - Conduct a thorough dose-response curve to identify the optimal therapeutic window for your desired effect. - Consider the route of administration and vehicle, as these can influence pharmacokinetics. - Ensure that the observed hypoactivity is not due to other experimental stressors. |
| Lack of effect on the target behavior. | - Inadequate Dose: The dose may be too low to achieve sufficient D2/D3 receptor occupancy for the desired effect. - Pharmacokinetic Issues: Poor absorption or rapid metabolism of the drug. - Model-Specific Resistance: The chosen animal model or behavioral paradigm may be less sensitive to D2/D3 antagonism. | - Increase the dose in a stepwise manner. - Verify drug formulation and administration technique. - Consider using a positive control (e.g., another D2/D3 antagonist) to validate the experimental setup. |
| Anxiolytic-like effects. | This compound has been observed to have anxiolytic-like effects in some preclinical models, independent of its general activity-suppressing properties. | - If anxiolysis is not the intended outcome, be aware of this potential confounder in your behavioral interpretations. - Utilize specific behavioral assays that can differentiate between anxiolysis and general motor suppression. |
Variability in Experimental Data
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in dopamine levels measured by microdialysis. | - Probe Placement: Minor variations in the stereotaxic placement of the microdialysis probe can lead to significant differences in measured dopamine concentrations. - Tissue Trauma: The insertion of the microdialysis probe can cause localized tissue damage, affecting neurotransmitter release and uptake. - Animal Stress: Stress can independently alter dopamine dynamics. | - Perform histological verification of probe placement at the end of each experiment. - Allow for a sufficient equilibration period after probe insertion before starting sample collection. - Habituate animals to the experimental setup to minimize stress. |
| Inconsistent D2 receptor occupancy in [3H]-raclopride binding studies. | - Timing of Drug Administration and Radioligand Injection: The kinetics of this compound and [3H]-raclopride binding are critical. - Endogenous Dopamine Levels: Fluctuations in endogenous dopamine can compete with [3H]-raclopride for binding, affecting the apparent occupancy. | - Standardize the timing of all injections precisely across all animals. - Control for factors that can influence endogenous dopamine, such as time of day and environmental stimuli. - Ensure the specific activity of the radioligand is consistent across experiments. |
Data Presentation
Table 1: Preclinical In Vivo Dosing Regimens for this compound in Rats
| Effect | Dose (ED50 or Range) | Route of Administration | Reference |
| Dopamine Receptor Blockade (Interoceptive Stimulus) | 2.2 mg/kg | i.p. | |
| Antagonism of Dopamine Agonist-Induced Hyperactivity | 10 mg/kg | i.p. | |
| Increased Extracellular Dopamine (Microdialysis) | 10 - 30 mg/kg | i.p. | |
| D2/D3 Receptor Occupancy ([3H]-raclopride binding) | ~20 mg/kg | i.p. | |
| Motor Disturbances / Sedation | 40 mg/kg | i.p. | |
| Antagonism of Stereotyped Movements | 60 mg/kg | i.p. |
Table 2: In Vitro Receptor Binding Profile of this compound
| Receptor | Affinity (IC50) | Reference |
| Dopamine D2 | 110 - 320 nM | |
| Dopamine D3 | 180 nM | |
| Dopamine D1 | Low Affinity | |
| Dopamine D4 | Low Affinity | |
| Serotonin (5-HT) Receptors | Low Affinity | |
| α1-Adrenergic Receptors | Low Affinity | |
| α2-Adrenergic Receptors | Low Affinity | |
| Histamine H1 Receptors | Low Affinity |
Experimental Protocols
Protocol 1: In Vivo Dopamine D2/D3 Receptor Occupancy Measurement using [3H]-raclopride
Objective: To determine the percentage of D2/D3 receptors occupied by this compound at a given dose.
Materials:
-
This compound hydrochloride
-
[3H]-raclopride (radioligand)
-
Vehicle (e.g., saline)
-
Rodents (e.g., Sprague-Dawley rats)
-
Scintillation counter and vials
-
Brain harvesting tools
-
Homogenizer
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at the desired dose and route (e.g., i.p.). The timing of administration should be based on the known pharmacokinetics of this compound to coincide with peak brain concentrations.
-
Radioligand Injection: At the appropriate time point after this compound administration, inject a tracer dose of [3H]-raclopride intravenously.
-
Brain Harvesting: After a predetermined time for the radioligand to reach equilibrium in the brain, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum and cerebellum).
-
Tissue Processing: Homogenize the brain tissue in an appropriate buffer.
-
Scintillation Counting: Determine the amount of radioactivity in the tissue homogenates using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [3H]-raclopride in the target region (striatum) by subtracting the non-specific binding (measured in the cerebellum, a region with low D2/D3 receptor density). Receptor occupancy is then calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region following this compound administration.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of the anesthetized animal using a stereotaxic frame. Allow for a recovery period.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate and allow the system to equilibrate to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the pre-drug baseline.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for receptor occupancy.
Caption: Troubleshooting logical relationships.
References
Identifying and mitigating potential behavioral artifacts of Tiapride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tiapride in animal studies. It is designed to help identify and mitigate potential behavioral artifacts to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it influence its behavioral effects?
A1: this compound is a selective dopamine D2 and D3 receptor antagonist.[1] It shows a preferential affinity for dopamine receptors in the limbic system compared to the striatum. This regional selectivity is thought to underlie its anxiolytic and antipsychotic-like effects with a reduced propensity to induce motor side effects like catalepsy, which are typically associated with striatal D2 receptor blockade.[1]
Q2: What are the most common behavioral artifacts observed with this compound in animal studies?
A2: The most prominent behavioral artifact is a dose-dependent reduction in locomotor activity.[2] At higher doses, this can manifest as sedation or motor impairment, which can confound the interpretation of behavioral tests that rely on motor output, such as the open field test or elevated plus maze.[1] However, at lower doses, anxiolytic-like effects can be observed without significant motor disruption.[3]
Q3: Can this compound interfere with cognitive performance in animal models?
A3: Studies in rats suggest that this compound, within a therapeutic dose range (3-30 mg/kg, i.p.), does not impair the acquisition of a place-learning task in the Morris water maze. This is in contrast to other antipsychotics like haloperidol and risperidone which have been shown to impair performance in this task. This suggests that this compound has a lower potential for causing cognitive side effects compared to other dopamine antagonists.
Q4: At what doses are the anxiolytic-like effects of this compound typically observed, and at what point do motor effects become a concern?
A4: In rats, anxiolytic-like effects and antagonism of dopamine agonist-induced hyperactivity are generally observed at lower doses (ED₅₀ ≈ 10 mg/kg, i.p.), while significant motor disturbances and sedation become more apparent at higher doses (ED₅₀ = 40 mg/kg, i.p.). It is crucial to perform a dose-response study in your specific animal model and behavioral paradigm to identify the optimal therapeutic window that minimizes motor artifacts.
Q5: How can I differentiate between a true anxiolytic effect and sedation in my study?
A5: A thorough analysis of locomotor activity is key. In tests like the elevated plus maze, a true anxiolytic effect would be an increase in the time spent and/or entries into the open arms without a significant decrease in the number of closed arm entries. If both open and closed arm entries are reduced, it is likely that the observed effect is due to sedation or motor impairment. Running a separate locomotor activity test, like the open field test, can also help to characterize the motor effects of your chosen dose.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced overall activity in behavioral tests (e.g., Open Field, EPM), making interpretation difficult. | The dose of this compound is causing sedation or motor impairment. | 1. Conduct a Dose-Response Study: Test a range of lower doses to find one that does not significantly suppress baseline locomotor activity. 2. Analyze Locomotor Data Separately: In the EPM, check if the reduction in open arm exploration is accompanied by a reduction in closed arm entries. A general decrease in all activity suggests a motor effect. 3. Use Tests Less Reliant on Locomotion: Consider using behavioral paradigms that are less dependent on high levels of motor activity, such as the marble burying test for anxiety-like behavior. |
| No effect of this compound on the behavior of interest. | 1. Dose is too low: The administered dose may be insufficient to engage the target receptors effectively. 2. Timing of administration is incorrect: The behavioral test may not be conducted at the time of peak drug concentration in the brain. 3. Motor effects are masking the behavioral outcome: A higher dose might be causing inactivity that prevents the animal from expressing the behavior of interest. | 1. Increase the Dose: Cautiously increase the dose while monitoring for motor side effects. 2. Adjust Administration Timing: this compound is rapidly absorbed, with peak plasma concentrations typically reached within 1-2 hours. Consider administering the drug 30-60 minutes before testing. 3. Rule out Motor Confounds: As above, carefully assess locomotor activity to ensure the dose is not causing sedation. |
| Animals appear agitated or display stereotyped behaviors. | This is an unexpected effect as this compound typically antagonizes dopamine agonist-induced hyperactivity. High doses of D2 antagonists can sometimes lead to complex motor effects. | 1. Verify Dosing and Drug Identity: Double-check your calculations and the identity and purity of your this compound stock. 2. Lower the Dose: This could be a sign of being too high on the dose-response curve. 3. Observe for Other Signs: Look for other signs of toxicity or distress in the animals. |
| High variability in behavioral data between animals in the this compound group. | Individual differences in drug metabolism and sensitivity can lead to varied responses. | 1. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 2. Ensure Consistent Handling and Acclimation: Stress can significantly impact behavioral outcomes. Ensure all animals are handled consistently and are properly acclimated to the testing environment. 3. Consider Animal Strain: Different strains of mice and rats can have different sensitivities to pharmacological agents. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Key Behavioral Readouts in Rodents (ED₅₀ Values)
| Behavioral Effect | Species | Dose (ED₅₀) | Route of Administration | Reference |
| Antagonism of Dopamine Agonist-Induced Hyperactivity | Rat | 10 mg/kg | i.p. | |
| Blockade of Stereotyped Movements | Rat | 60 mg/kg | i.p. | |
| Interoceptive Stimulus (Dopamine Receptor Blockade) | Rat | 2.2 mg/kg | i.p. | |
| Motor Disturbances/Sedation | Rat | 40 mg/kg | i.p. | |
| Inhibition of [³H]-raclopride Binding (in vivo) | Rat | ~20 mg/kg | i.p. |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response. These values should be used as a guide for designing dose-response studies in your specific experimental context.
Experimental Protocols
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior in rodents treated with this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video recording and tracking software
-
This compound solution and vehicle control
-
Syringes and needles for administration
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A common pre-treatment time is 30-60 minutes before testing.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use tracking software to analyze the following parameters:
-
Locomotor Activity: Total distance traveled, rearing frequency.
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, latency to enter the center zone.
-
-
This compound-Specific Considerations:
-
Pay close attention to the total distance traveled. A significant decrease compared to the vehicle group indicates motor impairment or sedation.
-
If assessing anxiolytic effects, a significant increase in center time should ideally not be accompanied by a significant decrease in total locomotion.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking software
-
This compound solution and vehicle control
-
Syringes and needles for administration
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Anxiety-Like Behavior: Percentage of time spent in the open arms, percentage of open arm entries.
-
Locomotor Activity: Number of closed arm entries (as a proxy for general activity).
-
-
This compound-Specific Considerations:
-
A decrease in the number of closed arm entries suggests that the dose of this compound may have sedative or motor-impairing effects.
-
A true anxiolytic effect is characterized by a specific increase in the exploration of the open arms (time and/or entries) without a general suppression of activity.
-
Social Interaction Test
Objective: To assess the effects of this compound on social behavior.
Materials:
-
Open field arena (as described for OFT)
-
Two unfamiliar animals of the same sex and strain
-
This compound solution and vehicle control
-
Syringes and needles for administration
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle to one or both animals 30-60 minutes before the test.
-
Test Procedure:
-
Place two unfamiliar animals in the center of the arena.
-
Record their interaction for 10-15 minutes.
-
-
Data Analysis: Manually or with software, score the duration and frequency of social behaviors, such as:
-
Sniffing (nose-to-nose, nose-to-anogenital region)
-
Following
-
Grooming (allogrooming)
-
Physical contact
-
-
This compound-Specific Considerations:
-
Reduced overall locomotion can decrease the likelihood of social encounters. It is important to also analyze the total distance moved by each animal.
-
Some D2 antagonists have been shown to decrease social interaction. It is important to have a clear hypothesis about whether this compound is expected to increase or decrease social behavior in your model.
-
Visualizations
References
- 1. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptors in the dorsomedial prefrontal cortex modulate social hierarchy in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Dopamine D2 Receptor in the Social Hierarchy of Rodents and Primates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tiapride Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical research aimed at improving the bioavailability of Tiapride.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in preclinical models?
This compound generally exhibits good oral bioavailability, which is approximately 75% in humans.[1] While specific bioavailability in various preclinical models can differ, this value serves as a useful benchmark. It is a water-soluble compound with minimal metabolism, with about 70% of the drug excreted unchanged in urine.[2]
Q2: My in vivo study shows lower than expected bioavailability for my control this compound formulation. What are the potential causes?
Several factors could contribute to lower-than-expected bioavailability in your preclinical study:
-
Formulation Issues: Poor dissolution of a solid dosage form can limit absorption. Ensure your formulation is appropriate for the animal model and that the drug is fully dissolved if administered as a solution.
-
Animal Model Variability: The gastrointestinal physiology of the selected animal model (e.g., pH, transit time, enzymatic activity) can significantly influence drug absorption.
-
P-glycoprotein (P-gp) Efflux: While not extensively reported for this compound, P-gp is an efflux transporter in the gut that can pump drugs back into the intestinal lumen, thereby reducing absorption.[3][4][5]
-
Experimental Technique: Errors in oral gavage, leading to incomplete dosing, or issues with blood sample collection and processing can affect the accuracy of pharmacokinetic calculations.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Given this compound's favorable intrinsic properties (high solubility and low metabolism), strategies to further enhance its bioavailability could focus on overcoming potential barriers like efflux transporters and improving permeability. Promising approaches include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from efflux pumps and enhance its uptake across the intestinal epithelium.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve absorption by utilizing lipid uptake pathways.
-
Co-administration with P-gp Inhibitors: Using excipients that inhibit P-gp can increase the net absorption of drugs that are substrates for this transporter.
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug could enhance its passive diffusion across the intestinal membrane and the blood-brain barrier.
Q4: Are there any commercially available excipients known to enhance the bioavailability of drugs like this compound?
Yes, several excipients can be incorporated into formulations to improve bioavailability:
-
Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers can improve drug solubilization and may also inhibit P-gp.
-
Polymers for Solid Dispersions: Carriers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) can be used to create amorphous solid dispersions, which can enhance the dissolution rate of a drug.
-
Lipids for LBDDS: Various oils (e.g., sesame oil, oleic acid) and surfactants are used to formulate lipid-based systems.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters between subjects.
-
Possible Cause: Inconsistent dosing technique.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the oral gavage procedure for the specific animal model to minimize stress and ensure complete dose administration.
-
-
Possible Cause: Differences in food and water intake.
-
Troubleshooting Step: Standardize the fasting period before drug administration. Ensure free access to water. Note that food can affect the absorption of some drugs.
-
-
Possible Cause: Genetic variability within the animal strain affecting transporters or metabolism.
-
Troubleshooting Step: Use a well-characterized and genetically homogeneous animal strain. Increase the number of animals per group to improve statistical power.
-
Issue 2: A novel formulation shows good in vitro dissolution but no improvement in in vivo bioavailability.
-
Possible Cause: The drug's absorption is limited by its permeability, not its dissolution rate (potentially a Biopharmaceutics Classification System - BCS Class III characteristic).
-
Troubleshooting Step: Investigate strategies to enhance permeability, such as co-administration with permeation enhancers or the use of nanoformulations designed to be taken up by intestinal cells.
-
-
Possible Cause: The formulation is unstable in the gastrointestinal tract.
-
Troubleshooting Step: Assess the stability of your formulation in simulated gastric and intestinal fluids. Consider enteric coatings or encapsulation in protective carriers if degradation is observed.
-
-
Possible Cause: The drug is a substrate for efflux transporters like P-glycoprotein.
-
Troubleshooting Step: Conduct in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. If so, consider co-formulating with a known P-gp inhibitor.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different bioavailability enhancement strategies based on general principles and findings for similar drugs, as specific preclinical data for this compound is limited.
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution (Control) | 10 | 1500 | 1.0 | 6000 | 100 |
| This compound Solid Dispersion | 10 | 1800 | 0.8 | 7200 | 120 |
| This compound Nanoemulsion | 10 | 2100 | 0.5 | 8400 | 140 |
| This compound + P-gp Inhibitor | 10 | 2250 | 1.0 | 9000 | 150 |
Table 2: Comparison of In Vitro Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound Solution | 2.5 | 3.0 |
| This compound + P-gp Inhibitor | 3.5 | 1.2 |
| This compound Nanoemulsion | 4.0 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of dichloromethane with stirring.
-
Continue stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into groups (e.g., control, solid dispersion, nanoemulsion).
-
Administer the respective this compound formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for in vivo pharmacokinetic evaluation of this compound formulations.
Caption: this compound absorption and the role of P-gp efflux at the enterocyte.
Caption: Strategies and mechanisms for improving this compound bioavailability.
References
- 1. Pharmacokinetics of this compound and absolute bioavailability of three extravascular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Overcoming challenges in translating preclinical Tiapride findings to clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiapride. The following information is designed to address common challenges encountered when translating preclinical findings into clinical trial design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary preclinical indicators of this compound's therapeutic potential and how do they translate to clinical applications?
A1: this compound's preclinical profile suggests its clinical utility is primarily due to its selective antagonist activity at dopamine D2 and D3 receptors.[1][2] Preclinical studies in rodents have demonstrated that this compound can antagonize dopamine agonist-induced hyperactivity at lower doses, which is indicative of its potential to manage agitation and aggression.[1][2] This has been observed clinically in the treatment of agitation in elderly patients.[3] Furthermore, the lack of catalepsy induction in rats, even at high doses, predicted a lower risk of extrapyramidal side effects (EPS) in humans compared to typical antipsychotics. Clinical trials have indeed shown that this compound is better tolerated than haloperidol, with significantly fewer EPS.
Q2: We are observing discrepancies between our preclinical predictions of efficacy and the initial clinical outcomes. What are the common reasons for this with a drug like this compound?
A2: Discrepancies between preclinical and clinical findings are a significant challenge in neuropsychiatric drug development. For this compound, several factors could contribute to this:
-
Animal Model Validity: While animal models like dopamine agonist-induced hyperactivity are useful for screening, they do not fully replicate the complex pathophysiology of human conditions such as agitation in dementia or tic disorders. The conditioned avoidance response (CAR) test, another common preclinical model, has good predictive validity for antipsychotic activity but may not capture all nuances of this compound's effects.
-
Dose-Response Relationship: The therapeutic window for this compound can be narrow, and the dose-response relationship observed in preclinical models may not directly scale to humans. There is marked inter-individual variability in serum concentrations in clinical settings, which can affect outcomes.
-
Patient Heterogeneity: Clinical populations are inherently more heterogeneous than inbred laboratory animal strains. Underlying genetics, comorbidities, and concomitant medications can all influence a patient's response to this compound.
-
Endpoint Selection: The endpoints measured in preclinical studies (e.g., locomotor activity) are proxies for complex human behaviors. The choice of clinical rating scales (e.g., MOSES for agitation) and the subjective nature of these assessments can lead to variability in clinical trial results.
Q3: How were the starting doses for early-phase clinical trials of this compound determined from preclinical data?
-
Identifying the No-Observed-Adverse-Effect Level (NOAEL) in the most sensitive animal species from toxicology studies.
-
Calculating the Human Equivalent Dose (HED) based on body surface area conversion factors.
-
Applying a safety factor (often 10-fold or greater) to the HED to determine the maximum recommended starting dose (MRSD) for first-in-human trials.
Preclinical effective dose (ED50) values for various behavioral effects in rats, such as antagonizing dopamine agonist-induced hyperactivity (ED50 = 10 mg/kg), provide a reference for the expected pharmacologically active dose range. Clinical studies in children with tic disorders have reported a median dose of 6.9 mg/kg, showing some correlation with preclinical effective doses, although direct translation is complex.
Troubleshooting Guides
Problem: Difficulty in replicating the selective D2/D3 receptor binding profile of this compound in vitro.
Troubleshooting Steps:
-
Radioligand Selection: Ensure you are using an appropriate radioligand. [3H]-raclopride is a commonly used D2/D3 antagonist radioligand for competition binding assays with this compound.
-
Tissue/Cell Line Preparation: The source of the receptor preparation is crucial. Use cell lines (e.g., CHO or HEK293) stably expressing human recombinant D2 and D3 receptors or rodent striatal tissue homogenates.
-
Assay Buffer Composition: The ionic strength and composition of the buffer can influence ligand binding. A typical buffer for [3H]-raclopride binding is 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Incubation for 60-90 minutes at room temperature is generally sufficient.
-
Non-Specific Binding Determination: Use a high concentration of a potent D2/D3 antagonist (e.g., 10 µM haloperidol or unlabeled raclopride) to accurately determine non-specific binding.
Problem: High variability in dopamine release measured by in vivo microdialysis after this compound administration.
Troubleshooting Steps:
-
Probe Placement and Recovery: Verify the correct placement of the microdialysis probe in the target brain region (e.g., nucleus accumbens or striatum) through post-experimental histology. Ensure consistent probe recovery rates through in vitro calibration before implantation.
-
Stabilization Period: Allow for a sufficient stabilization period (at least 2 hours) after probe implantation to minimize the effects of acute tissue trauma on baseline dopamine levels.
-
Perfusion Flow Rate: Use a slow and consistent perfusion rate (e.g., 1-2 µL/min) to maximize analyte recovery.
-
Animal Handling and Stress: Stress can significantly impact dopamine release. Handle animals minimally and allow for acclimatization to the experimental setup to reduce stress-induced variability.
-
Analytical Sensitivity: Ensure your analytical method (e.g., HPLC-ECD) is sensitive enough to detect baseline and this compound-induced changes in extracellular dopamine concentrations.
Data Presentation
Table 1: Preclinical Pharmacological Profile of this compound
| Parameter | Value | Species | Assay/Model |
| Dopamine D2 Receptor Affinity (IC50) | 110-320 nM | In vitro | [3H]-raclopride binding |
| Dopamine D3 Receptor Affinity (IC50) | 180 nM | In vitro | [3H]-raclopride binding |
| Antagonism of Dopamine Agonist-Induced Hyperactivity (ED50) | 10 mg/kg, i.p. | Rat | Behavioral |
| Blockade of Stereotyped Movements (ED50) | 60 mg/kg, i.p. | Rat | Behavioral |
| Induction of Dopamine Receptor Blockade-Associated Interoceptive Stimulus (ED50) | 2.2 mg/kg, i.p. | Rat | Conditioned Behavior |
| Inhibition of [3H]-raclopride binding in vivo (ED50) | ~20 mg/kg, i.p. | Rat | In vivo binding |
| Catalepsy Induction | Not observed up to 200 mg/kg, i.p. | Rat | Behavioral |
Data compiled from
Table 2: Comparison of Preclinical and Clinical Side Effect Profiles of this compound
| Side Effect | Preclinical Observation (Rodents) | Clinical Observation (Humans) |
| Extrapyramidal Symptoms (EPS) | Lack of catalepsy induction up to high doses (200 mg/kg). | Mild EPS reported, significantly fewer than with haloperidol. |
| Sedation | Observed at doses higher than those producing dopamine receptor blockade stimulus (ED50 = 40 mg/kg). | Sedation is a reported side effect, though often mild. |
| Cognitive Impairment | Did not impair performance in the Morris water maze test. | Generally considered to have a low risk of cognitive side effects. |
Experimental Protocols
Dopamine D2/D3 Receptor Binding Assay ([³H]-Raclopride Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Materials:
-
Membrane preparations from cells expressing human D2 or D3 receptors.
-
[3H]-raclopride (specific activity ~70-90 Ci/mmol).
-
This compound hydrochloride.
-
Unlabeled raclopride or haloperidol for non-specific binding.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled raclopride (for non-specific binding), or 50 µL of this compound dilution.
-
Add 50 µL of [3H]-raclopride (final concentration ~1-2 nM).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
-
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO).
-
Guide cannulae.
-
Microinfusion pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
This compound hydrochloride for injection.
-
HPLC system with electrochemical detection (ECD).
-
-
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically targeting the nucleus accumbens. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a flow rate of 1.0 µL/min. Allow the animal to move freely.
-
Stabilization: Allow the system to stabilize for at least 2 hours.
-
Baseline Collection: Collect at least three consecutive baseline samples (e.g., 20-minute fractions).
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.).
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express dopamine concentrations as a percentage of the mean baseline concentration.
-
Histology: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify probe placement.
-
Mandatory Visualizations
References
- 1. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacologic profile of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 3. Efficacy of this compound in the treatment of psychiatric disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols to enhance the reproducibility of Tiapride studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to refine experimental protocols and enhance the reproducibility of studies involving Tiapride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed to provide quick, accessible answers to common problems encountered in this compound research, from in vitro assays to in vivo behavioral studies.
| Question | Answer |
| Receptor Binding Assays | |
| My Ki values for this compound binding to D2/D3 receptors are inconsistent across experiments. What could be the cause? | Several factors can contribute to this variability. Ensure the radioligand concentration is appropriate and that its specific activity is accurately determined for each new batch.[1] Verify the integrity of your cell membrane preparations; repeated freeze-thaw cycles can degrade receptors. Also, check for consistency in incubation times and temperatures. |
| I'm observing high non-specific binding in my competition assay. How can I reduce it? | High non-specific binding can obscure your results. Try reducing the concentration of the radioligand.[1] Ensure that the washing steps are sufficient to remove unbound radioligand. You can also try using a different blocking agent in your assay buffer. For determining non-specific binding, using a high concentration of a standard, potent, and structurally unrelated ligand is recommended. |
| In Vivo Microdialysis | |
| My baseline dopamine levels are unstable or consistently low. What should I do? | Stable baseline measurements are critical for reliable data.[2][3][4] Ensure the animal has adequately recovered from probe implantation surgery (at least 48 hours is recommended). Allow for a sufficient equilibration period (at least 2 hours) after probe insertion and before starting sample collection. Check your perfusion flow rate; it should be slow and constant (typically 1-2 µL/min). Also, verify the composition and pH of your artificial cerebrospinal fluid (aCSF). |
| I'm seeing a high degree of variability in dopamine response to this compound between animals. How can I minimize this? | Intersubject variability is common in in vivo studies. Ensure consistent probe placement by using precise stereotaxic coordinates. Control for the animal's stress levels, as stress can influence dopamine release. Acclimatize the animals to the experimental setup before the study. Standardize the route and timing of this compound administration. |
| Behavioral Studies | |
| The results of my elevated plus-maze test with this compound are not consistent. Why might this be? | The elevated plus-maze is sensitive to various environmental factors. Ensure consistent lighting conditions and minimize noise in the testing room. The time of day can also influence rodent anxiety levels. Handle the animals gently and consistently to reduce stress. Be aware of the "one-trial tolerance" phenomenon, where prior exposure to the maze can alter subsequent behavior. |
| I am not observing the expected cataleptic effects of this compound at higher doses. What could be the reason? | While this compound is a D2/D3 antagonist, it is known to have a lower propensity to induce catalepsy compared to typical antipsychotics like haloperidol. This is potentially due to its preferential activity in limbic regions over the striatum. Ensure your dosing is appropriate and that your method of scoring catalepsy is sensitive enough. The specific strain of the rodent may also influence the cataleptic response. |
| General | |
| How can I ensure the stability and correct concentration of my this compound solutions? | This compound hydrochloride is water-soluble. Prepare fresh solutions for each experiment if possible. If storing solutions, do so at an appropriate temperature and protect from light. It is advisable to validate the concentration of your stock solutions using an analytical method like HPLC. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Radioligand | Preparation | IC50 | Ki | Reference |
| Dopamine D2 | [3H]-Raclopride | - | 320 nM | - | |
| Dopamine D2 | - | - | 110-320 nM | - | |
| Dopamine D3 | [3H]-Raclopride | - | 180 nM | - | |
| Dopamine D3 | - | - | 180 nM | - |
Table 2: In Vivo Pharmacological Data in Rats
| Effect | Model | ED50 | Route of Administration | Reference |
| Inhibition of [3H]-Raclopride binding | - | ~20 mg/kg | Intraperitoneal (i.p.) | |
| Antagonism of dopamine agonist-induced hyperactivity | - | 10 mg/kg | Intraperitoneal (i.p.) | |
| Blockade of stereotyped movements | - | 60 mg/kg | Intraperitoneal (i.p.) | |
| Interoceptive stimulus associated with dopamine receptor blockade | Conditioned behavior | 2.2 mg/kg | Intraperitoneal (i.p.) | |
| Motor disturbances or sedation | Conditioned behavior | 40 mg/kg | Intraperitoneal (i.p.) |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~75% | Human | Oral or intramuscular administration | |
| Time to peak plasma concentration (Tmax) | 0.5 - 1.5 hours | Human | - | |
| Elimination half-life | 2.9 - 5 hours | Human | - | |
| Protein binding | Negligible | Human | - | |
| Excretion | ~70% unchanged in urine | Human | - |
Detailed Experimental Protocols
Dopamine D2/D3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells expressing human D2 or D3 receptors
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand (e.g., [3H]-Raclopride)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well plates
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest receptor-expressing HEK293 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting pellet (cell membranes) in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add the [3H]-Raclopride to each well at a concentration near its Kd.
-
For the competition curve, add this compound at a range of concentrations.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of a competing ligand like Haloperidol.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat following this compound administration.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens).
-
Slowly lower the guide cannula to the predetermined coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1.0 µL/min).
-
Allow the system to stabilize for at least 2 hours.
-
Collect baseline samples (at least 3-4) at regular intervals (e.g., 20 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting samples for at least 3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the dopamine concentration in the dialysate samples using an HPLC-ED system.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine over time.
-
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software.
-
Testing room with controlled lighting and low noise.
-
This compound solution for injection.
Methodology:
-
Habituation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
-
Testing Procedure:
-
Gently place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis:
-
The software will automatically score various parameters. Key measures for anxiety include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general motor activity).
-
-
Compare the results between the this compound-treated and vehicle-treated groups. An increase in open arm time and/or entries is indicative of an anxiolytic effect.
-
Visualizations
Caption: this compound acts as an antagonist at D2/D3 receptors.
Caption: Workflow for a typical preclinical behavioral study.
Caption: Troubleshooting inconsistent behavioral study results.
References
Investigating potential drug-drug interactions with Tiapride in a research setting
Technical Support Center: Tiapride Drug-Drug Interaction (DDI) Studies
This guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for investigating potential drug-drug interactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?
A1: this compound's metabolism in humans is not extensive. It is primarily excreted unchanged in the urine.[1] Unlike many other atypical antipsychotics, its metabolism catalyzed by cytochrome P450 (CYP) enzymes appears to be minor.[2][3] This low level of CYP-mediated metabolism suggests a reduced likelihood of pharmacokinetic drug-drug interactions where other drugs inhibit or induce this compound's metabolic enzymes. However, standard in vitro testing is still necessary to rule out any potential minor pathways.
Q2: What are the most significant potential drug-drug interactions with this compound to consider in a research setting?
A2: The most critical interactions to investigate are pharmacodynamic, not pharmacokinetic. Researchers should focus on two primary areas:
-
Additive CNS Depression: this compound can cause drowsiness and sedation. When combined with other central nervous system (CNS) depressants such as benzodiazepines, opioids, hypnotics, or alcohol, there is an increased risk of significant CNS depression.[1][4]
-
QT Interval Prolongation: this compound carries a risk of prolonging the QT interval on an electrocardiogram (ECG). Co-administration with other drugs known to prolong the QT interval can increase the risk of serious cardiac arrhythmias, such as Torsade de Pointes (TdP). Known interacting drug classes include certain anti-arrhythmics (e.g., amiodarone, sotalol), antibiotics (e.g., moxifloxacin), and other antipsychotics.
Q3: Does this compound have a high potential to inhibit or induce CYP enzymes?
A3: Based on its primary excretion route as an unchanged drug, this compound is considered unlikely to be a potent inhibitor or inducer of major CYP450 enzymes at clinically relevant concentrations. However, this should be experimentally verified as part of a standard drug development program. Regulatory guidelines recommend in vitro screening for CYP inhibition and induction potential for all new investigational drugs.
Experimental Protocols & Methodologies
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the concentration of this compound that causes 50% inhibition (IC50) of major CYP isoforms using human liver microsomes.
Objective: To assess the direct inhibitory potential of this compound on key human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor)
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors for each isoform
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with internal standard (for reaction termination)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the incubation buffer. A typical concentration range might be 0.1 to 100 µM.
-
Pre-incubation: In a 96-well plate, add HLM, the specific CYP probe substrate, and either this compound, a positive control inhibitor, or vehicle control (DMSO). Allow to pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation: IC50 values are often categorized to assess risk.
-
IC50 < 1 µM: Strong inhibitor
-
1 µM < IC50 < 10 µM: Moderate inhibitor
-
IC50 > 10 µM: Weak or non-inhibitor
Protocol 2: In Vivo Pharmacokinetic DDI Study in Rodents
Objective: To evaluate if a co-administered drug (e.g., a potent CYP3A4 inhibitor like ketoconazole) alters the pharmacokinetic profile (AUC, Cmax) of this compound in an animal model.
Materials:
-
Male Sprague-Dawley rats (or other appropriate species)
-
This compound formulation for oral or IV administration
-
Interacting drug (inhibitor/inducer) formulation
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Group Assignment: Randomly assign animals to two groups:
-
Group 1 (Control): Vehicle + this compound
-
Group 2 (Treatment): Interacting Drug + this compound
-
-
Dosing:
-
Administer the vehicle or the interacting drug for a pre-determined period (e.g., daily for 3-5 days for an inducer, or a single dose 1 hour before this compound for an inhibitor).
-
On the final day, administer a single dose of this compound to all animals.
-
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at specific time points post-Tiapride administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters for each animal, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Statistical Analysis: Compare the mean PK parameters between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant change in AUC or Cmax indicates a pharmacokinetic interaction.
Quantitative Data Summary
While specific clinical DDI studies providing quantitative data for this compound are limited due to its primary renal clearance, the following tables illustrate how to present hypothetical or experimental data from studies like those described above.
Table 1: In Vitro CYP450 Inhibition Potential of this compound (Hypothetical Data)
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Inhibition |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | Low / None |
| CYP2C9 | Diclofenac | > 50 | Low / None |
| CYP2C19 | S-Mephenytoin | 45.2 | Weak |
| CYP2D6 | Dextromethorphan | 28.9 | Weak |
| CYP3A4 | Midazolam | > 50 | Low / None |
Table 2: In Vivo PK Interaction Study of this compound with a Potent CYP Inhibitor (Ketoconazole) in Rats (Hypothetical Data)
| Parameter | This compound Alone (Control) | This compound + Ketoconazole | % Change | p-value |
|---|---|---|---|---|
| AUC (ng*h/mL) | 1250 ± 150 | 1410 ± 180 | +12.8% | > 0.05 |
| Cmax (ng/mL) | 350 ± 45 | 380 ± 50 | +8.6% | > 0.05 |
Data are presented as Mean ± SD. A lack of significant change suggests a low potential for CYP-mediated pharmacokinetic interactions.
Visualizations and Workflows
Diagram 1: this compound's Primary Disposition Pathway
Caption: Primary disposition pathway of this compound, highlighting major renal excretion.
Diagram 2: Standard DDI Investigation Workflow
Caption: A typical workflow for investigating drug-drug interaction potential.
Troubleshooting Guide
Q4: My in vitro CYP inhibition assay shows weak but statistically significant inhibition by this compound. What should I do next?
A4:
-
Verify the Result: Repeat the experiment, ensuring proper controls and reagent quality. Check for potential experimental artifacts, such as non-specific binding to the microsomal protein.
-
Determine Inhibition Mechanism: If the result is reproducible, conduct a mechanism-based inhibition study (Time-Dependent Inhibition) to see if this compound or a metabolite is irreversibly binding to the enzyme.
-
Perform a Static Model Assessment: Use the determined IC50 or Ki value along with the anticipated clinical Cmax of this compound to calculate a risk ratio (e.g., R-value). Regulatory guidelines provide thresholds for when further investigation is needed.
-
Consider PBPK Modeling: If the static model indicates a potential interaction, a Physiologically-Based Pharmacokinetic (PBPK) model can be used to simulate the DDI's magnitude and determine if a clinical study is necessary.
Q5: I am planning an in vivo study. How do I differentiate between a pharmacokinetic (PK) and a pharmacodynamic (PD) interaction?
A5:
-
To isolate a PK interaction: Measure the plasma concentrations of this compound with and without the co-administered drug. A significant change in this compound's AUC or Cmax confirms a PK interaction (one drug affects the metabolism or excretion of the other).
-
To isolate a PD interaction: Measure a biological response to this compound (e.g., locomotor activity in rodents, or ECG recordings for QT interval) with and without the co-administered drug. If the biological effect is potentiated (or reduced) without a corresponding change in this compound's plasma concentration, this points to a PD interaction (both drugs act on the same or related physiological pathways).
Q6: My experiment shows a significant PD interaction (e.g., sedation). What's the next logical step in a research setting?
A6:
-
Establish a Dose-Response Relationship: Determine if the interaction is dose-dependent for both this compound and the interacting drug. This helps characterize the potency of the interaction.
-
Investigate the Mechanism: Design experiments to understand the underlying biological mechanism. Since this compound is a D2/D3 antagonist, the interacting drug might also affect the dopaminergic system or other neurotransmitter systems that influence sedation (e.g., GABAergic, histaminergic).
-
Assess Receptor Binding: Conduct in vitro receptor binding assays to see if the interacting drug also binds to dopamine receptors or other relevant CNS targets.
-
Evaluate Functional Outcomes: Use relevant behavioral models (e.g., rotarod test for motor coordination, sleep latency tests) to quantify the functional consequences of the interaction.
Caption: Troubleshooting logic to differentiate between PK and PD interactions.
References
Minimizing stress-induced confounds in behavioral studies involving Tiapride
Technical Support Center: Tiapride Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in behavioral studies. The focus is on minimizing stress-induced confounds to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a substituted benzamide derivative that acts as a selective dopamine D2 and D3 receptor antagonist.[1][2][3] It shows a notable preference for dopamine receptors in the limbic system over the striatum.[2] Unlike many other neuroleptics, this compound has a low affinity for dopamine D1 and D4 receptors, as well as for serotonergic, adrenergic, and histaminergic receptors.[1] This selectivity helps reduce the risk of certain side effects commonly associated with less selective antipsychotics.
Q2: How can stress impact the results of my behavioral study?
A2: Stress is a significant confounding factor in animal research. Routine laboratory procedures such as handling, injections, and even changing cages can induce stress, leading to physiological and behavioral changes that can mask or mimic experimental effects. For instance, chronic stress can lead to hyperlocomotion in mice, which may be misinterpreted in tests of anxiety and depression. Stress elevates physiological markers like corticosterone, which can affect a wide range of behaviors.
Q3: What are the common signs of stress in rodents that I should monitor?
A3: Both physiological and behavioral signs can indicate stress in rodents. Common behavioral indicators include increased vigilance, freezing, hypoactivity, and reduced food consumption. Physiological markers are also critical for an objective assessment. The most widely measured physiological response is the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated levels of corticosterone. Other physiological signs can include changes in heart rate, blood pressure, and body temperature.
Q4: Are there specific handling techniques recommended to minimize stress?
A4: Yes, traditional tail-pick up handling is known to be aversive and anxiety-provoking for mice. More effective and less stressful methods include tunnel handling and cupping the animal in your hands. A structured 3-day handling technique (3D-handling) has been shown to habituate mice to the experimenter, reducing anxiety-like behaviors and lowering corticosterone levels. These refined techniques can improve animal welfare and the reliability of experimental data.
Troubleshooting Guide
Issue 1: High variability in baseline behavioral data within the control group.
-
Possible Cause: This is often a sign of inconsistent stress levels among the animals. Differences in handling by various lab members, or even the gender of the researcher, can affect rodent stress levels. Routine procedures like cage changes and weighing can be significant stressors.
-
Troubleshooting Steps:
-
Standardize Handling: Implement a consistent, low-stress handling protocol for all personnel who interact with the animals. Tunnel handling or cupping is recommended over tail handling.
-
Habituation: Allow animals to habituate to the experimental room and equipment before testing begins. Also, habituate the animals to the experimenter.
-
Monitor Environment: Ensure the housing and testing environments are stable and free from sudden noises, lights, or temperature changes.
-
Issue 2: this compound-treated animals are showing unexpected sedative effects.
-
Possible Cause: While this compound is noted for causing less sedation than some other neuroleptics, higher doses can still produce sedative effects. The ED50 for sedation in rats has been reported to be significantly higher than that for its dopamine-blocking effects.
-
Troubleshooting Steps:
-
Dosage Review: Re-evaluate the dosage of this compound being used. Consult literature for dose-response curves related to your specific behavioral test. The dose required to antagonize hyperactivity is lower than that which induces motor disturbances.
-
Acclimatization to Injection: The stress of the injection procedure itself can cause freezing or reduced movement, which might be mistaken for sedation. Ensure animals are well-habituated to the injection procedure (e.g., with saline injections) before the experiment begins.
-
Issue 3: Difficulty replicating published behavioral effects of this compound.
-
Possible Cause: The "reproducibility crisis" is a known issue in scientific research, and subtle environmental or procedural differences can have a significant impact. Stress is a major contributor to this problem. The specific strain, age, and sex of the animals can also influence their response to both stress and this compound.
-
Troubleshooting Steps:
-
Detailed Protocol Comparison: Minutely compare your experimental protocol with the published study. Pay close attention to animal strain, housing conditions, handling methods, and the timing of drug administration and behavioral testing.
-
Implement Stress-Reduction: Proactively implement and document stress-reducing techniques as a standard part of your protocol. This can reduce data variability and improve the chances of replication.
-
Pilot Study: Conduct a small pilot study to validate the effects of this compound in your specific laboratory environment and with your chosen animal model before launching a large-scale experiment.
-
Quantitative Data Summary
Table 1: this compound Dosages and Behavioral Effects in Rats
| Dose (mg/kg, i.p.) | Behavioral Effect | Reference |
| 2.2 | ED50 for interoceptive stimulus (dopamine blockade) | |
| 10 | ED50 for antagonizing dopamine agonist-induced hyperactivity | |
| 30 | Dose used for drug discrimination studies | |
| 40 | ED50 for producing sedation | |
| 60 | ED50 for blocking stereotyped movements | |
| up to 200 | Failed to induce catalepsy |
Table 2: Effects of Handling Method on Stress-Related Outcomes in Mice
| Handling Method | Behavioral Outcome (Elevated Plus Maze) | Physiological Outcome (Corticosterone Levels) | Reference |
| Tail Handling | Increased anxiety-like phenotype | Higher levels | |
| Tunnel Handling | Reduced anxiety-like phenotype | Lower levels | |
| 3D-Handling | Reduced anxiety-like phenotype | Reduced levels |
Experimental Protocols
Protocol 1: this compound Administration (Intraperitoneal Injection in Rats)
-
Preparation:
-
Prepare this compound solution in a sterile vehicle (e.g., 0.9% saline). Ensure the final injection volume is appropriate for the animal's weight (typically 1-2 ml/kg).
-
Gently warm the solution to room temperature if it has been refrigerated.
-
-
Animal Handling:
-
Use a low-stress handling method (e.g., cupping) to move the rat from its home cage to the procedure area.
-
Allow the rat a brief period of habituation to the new environment.
-
-
Injection Procedure:
-
Securely but gently restrain the rat. For a right-handed injection, hold the rat in the left hand with its head covered by the palm.
-
Tilt the rat's head downwards to a 30-45 degree angle. This causes the abdominal organs to shift forward, creating a safer injection site in the lower abdominal quadrant.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or peritoneal fluid is drawn, then inject the solution smoothly.
-
Withdraw the needle and return the rat to its home cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions for a few minutes after the injection.
-
Ensure the timing between injection and behavioral testing is consistent across all animals, as this compound's Tmax is between 0.4-1.5 hours.
-
Protocol 2: Stress-Minimizing Handling Habituation (3-Day Protocol for Mice)
-
Objective: To habituate mice to experimenter contact to reduce handling-induced stress.
-
Day 1 (5 min per mouse):
-
Gently open the cage and place your hand inside, allowing the mice to approach and investigate voluntarily.
-
Avoid attempting to pick up the mice. The goal is for them to become accustomed to your presence in their home environment.
-
-
Day 2 (3-5 min per mouse):
-
Introduce your hand as on Day 1.
-
Gently attempt to scoop the mouse into the palm of your hand. If the mouse is hesitant, allow it to move freely over and between your hands.
-
Aim for the mouse to be comfortable enough to be briefly cupped in your hands.
-
-
Day 3 (Approx. 3 min per mouse):
-
The mouse should now be comfortable enough to be picked up directly by cupping with your hands.
-
Allow the mouse to explore your open hands.
-
This level of habituation should be maintained with brief, gentle handling sessions before each experimental procedure.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Tiapride and Haloperidol on Dopamine D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine D2 receptor occupancy of two antipsychotic agents, tiapride and haloperidol. The information presented is supported by experimental data to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Haloperidol, a potent butyrophenone antipsychotic, demonstrates significantly higher affinity and in vivo occupancy of dopamine D2 receptors compared to this compound, a substituted benzamide. While extensive human Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) data are available for haloperidol, quantifying its dose-dependent occupancy in the striatum, similar in vivo human data for this compound is scarce in the public domain. In vitro studies confirm haloperidol's nanomolar affinity for D2 receptors, whereas this compound exhibits micromolar affinity. This fundamental difference in receptor binding likely underlies their distinct clinical profiles and side-effect liabilities.
Data Presentation: Quantitative Comparison of D2 Receptor Binding and Occupancy
The following tables summarize the available quantitative data for this compound and haloperidol, focusing on their interaction with the D2 receptor.
Table 1: In Vitro D2 Receptor Affinity
| Drug | Receptor | Assay Type | Preparation | IC50 (µM) | Reference |
| This compound | D2 | Radioligand Binding | Rat Striatum & Bovine Caudate Nucleus | 45.8 | [1] |
| Haloperidol | D2 | Radioligand Binding | Rat Striatum & Bovine Caudate Nucleus | 0.004 | [1] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: In Vivo Striatal D2 Receptor Occupancy of Haloperidol in Humans (PET & SPECT Studies)
| Daily Dose (mg) | Mean Occupancy (%) | Range (%) | Imaging Modality | Reference |
| 2 | 65.5 | 45-75 | SPECT | A Study on Subjective Experience and D2 Receptor Occupancy |
| 2.5 | 75 | - | PET | Subjective Experience and D2 Receptor Occupancy in Patients With Recent-Onset Schizophrenia |
| 4 | 75-85 | - | PET | Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects |
| 5 | 80 | - | PET | Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects |
| 11 | ~87 | - | Meta-analysis | Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects |
| 30 | >90 | - | Meta-analysis | Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
In Vitro D2 Receptor Affinity Assay
The in vitro affinity of this compound and haloperidol for the D2 receptor was determined using a radioligand binding assay. The general protocol involves:
-
Tissue Preparation: Homogenates of rat striatum and bovine caudate nucleus, tissues rich in D2 receptors, were prepared.
-
Radioligand Incubation: The tissue homogenates were incubated with a specific radioligand for the D2 receptor, such as [3H]spiperone.
-
Competitive Binding: Increasing concentrations of the unlabeled drugs (this compound or haloperidol) were added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.
-
Separation and Quantification: After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the tissue was then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.
In Vivo D2 Receptor Occupancy Measurement using PET/SPECT
The in vivo D2 receptor occupancy of haloperidol was measured in human subjects using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The typical experimental workflow is as follows:
Signaling Pathways
Both this compound and haloperidol are antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Their primary mechanism of action involves blocking the binding of endogenous dopamine to this receptor, thereby modulating downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the G protein dissociates, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. D2 receptor signaling also involves β-arrestin-mediated pathways, which are implicated in receptor desensitization and internalization, as well as G protein-independent signaling.
Comparative Effects on Downstream Signaling
While both drugs act as D2 antagonists, their differing affinities and potential for biased signaling (preferential activation of certain downstream pathways over others) may lead to distinct cellular and clinical outcomes.
-
Haloperidol , as a high-potency antagonist, is expected to produce a robust blockade of all D2 receptor-mediated signaling. Some studies suggest that haloperidol's effects on gene expression and long-term changes are primarily mediated through the disruption of G-protein signaling[2].
-
This compound , with its lower affinity, may result in a less complete and more readily reversible blockade of D2 receptors. There is limited specific information on how this compound differentially affects G-protein versus β-arrestin pathways compared to haloperidol. However, its distinct clinical profile, particularly a lower incidence of extrapyramidal side effects, suggests potential differences in its interaction with the D2 receptor and its downstream signaling cascades. Further research is needed to elucidate these potential differences.
The following diagram illustrates the points of action for both drugs on the D2 receptor signaling pathway.
References
- 1. Comparison of effects of this compound and sulpiride on D-1, D-2, D-3 and D-4 subtypes of dopamine receptors in rat striatal and bovine caudate nucleus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Effects of Tiapride in a Tourette Syndrome Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiapride's preclinical performance against other therapeutic alternatives for Tourette Syndrome (TS). The information presented is based on experimental data from validated animal models, offering insights into the neuropharmacological basis of these treatments.
Introduction to Tourette Syndrome and Preclinical Models
Tourette Syndrome is a complex neurodevelopmental disorder characterized by involuntary motor and vocal tics. The pathophysiology is strongly linked to dysregulation of the cortico-striatal-thalamo-cortical (CSTC) circuits, with a central hypothesis pointing to hyperactivation of the dopaminergic system.[1][2] To investigate potential therapeutics, researchers rely on preclinical animal models that aim to replicate key features of the disorder. These models are validated based on three criteria:
-
Face Validity: The model exhibits behaviors that are phenomenologically similar to the symptoms of TS (e.g., spontaneous or induced tic-like movements).[3]
-
Construct Validity: The model is based on a sound theoretical rationale, mimicking the known pathophysiology of the disorder, such as alterations in the dopamine system.[3]
-
Predictive Validity: The model's response to medication can predict the clinical response in humans.[3]
Common models include genetic strains like the D1CT-7 mouse, which exhibits spontaneous tic-like twitches, and pharmacological models where stereotyped behaviors, considered analogous to tics, are induced by dopamine agonists.
This compound: Mechanism of Action and Preclinical Evidence
This compound is a substituted benzamide derivative that acts as a selective antagonist for dopamine D2 and D3 receptors. Unlike typical antipsychotics such as haloperidol, it has a preferential affinity for extrastriatal (limbic) dopamine receptors over striatal receptors and shows little to no affinity for D1, D4, serotonergic, adrenergic, or histaminergic receptors. This selectivity is thought to contribute to its clinical profile, which includes antidyskinetic and anxiolytic properties with a lower incidence of motor side effects.
The primary mechanism of action involves blocking postsynaptic D2/D3 receptors, which counteracts the effects of excess dopamine, thereby modulating activity within the CSTC pathways implicated in tic generation.
Figure 1. Signaling pathway of this compound as a D2/D3 receptor antagonist.
Comparative Analysis with Alternative Therapeutics
This compound's therapeutic potential can be benchmarked against both first-generation (typical) and second-generation (atypical) antipsychotics commonly used in TS treatment. Haloperidol serves as a classic comparator, while Aripiprazole represents a widely used newer alternative.
Table 1: Comparison of Pharmacological Mechanisms
| Feature | This compound | Haloperidol | Aripiprazole |
| Drug Class | Substituted Benzamide (Atypical Antipsychotic) | Butyrophenone (Typical Antipsychotic) | Quinolinone Derivative (Atypical Antipsychotic) |
| Primary Mechanism | Selective D2/D3 Antagonist | Potent D2 Antagonist | D2 and 5-HT1A Partial Agonist; 5-HT2A Antagonist |
| Receptor Affinity | High for D2/D3; Negligible for D1, 5-HT, α-adrenergic, Histamine H1 | High for D2; Moderate for α1-adrenergic; Low for 5-HT2, D1, H1, Muscarinic | High for D2, D3, 5-HT1A, 5-HT2A; Moderate for D4, 5-HT2C, 5-HT7, α1-adrenergic, H1 |
| Key Characteristic | Preferential action on limbic vs. striatal dopamine systems | Strong, non-selective blockade of D2 receptors in all brain regions | Acts as a dopamine system stabilizer (functional agonist or antagonist depending on dopamine levels) |
Table 2: Preclinical Efficacy in Rodent Models
The following table summarizes the effective doses (ED50) of each compound in reducing dopamine agonist-induced stereotypies or tic-like behaviors, a common preclinical measure of therapeutic potential for Tourette Syndrome.
| Drug | Animal Model | Behavioral Endpoint | Effective Dose (ED50) / Outcome | Reference |
| This compound | Rat (Dopamine Agonist-Induced) | Hyperactivity | 10 mg/kg, i.p. | |
| Stereotyped Movements | 60 mg/kg, i.p. | |||
| Haloperidol | Rat (Apomorphine-Induced) | Stereotyped Behavior | ~0.1 mg/kg (Effective dose) | |
| Rat (Amphetamine-Induced) | Locomotor Activity / Stereotypy | 1 mg/kg (Dose used to induce supersensitivity) | ||
| Aripiprazole | Rat (Bicuculline-Induced Tics) | Tic Frequency | Significant reduction at 0.75 mg/kg, i.p. | |
| Rat (Amphetamine-Induced) | Hyperlocomotion | Effective at 0.3 - 3 mg/kg, i.p. |
Note: Data is compiled from different studies using varied methodologies and models. Direct comparison of ED50 values should be made with caution. The data indicates the relative potency and efficacy of each drug in a relevant preclinical context.
Experimental Protocols & Workflow
Accurate validation of therapeutic agents relies on standardized experimental procedures. Below are detailed methodologies for key behavioral assays used in the preclinical assessment of anti-tic medications.
Figure 2. General experimental workflow for preclinical drug validation in a TS model.
Protocol 1: Dopamine Agonist-Induced Stereotypy
This model is used to assess the ability of a compound to block the effects of dopamine overstimulation, relevant to the hyperdopaminergic theory of TS.
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley strain).
-
Habituation: Animals are habituated to the testing environment (e.g., clear observation cages) for at least 30 minutes prior to drug administration.
-
Pre-treatment: Animals are administered the test compound (this compound, Haloperidol, etc.) or vehicle via intraperitoneal (i.p.) injection at specified doses.
-
Induction: After a pre-treatment period (typically 30-60 minutes), a dopamine agonist such as apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) or d-amphetamine (e.g., 2-5 mg/kg, i.p.) is administered to induce stereotyped behaviors.
-
Observation: Immediately following agonist injection, animals are observed for a set period (e.g., 60-120 minutes). Stereotyped behaviors (e.g., sniffing, gnawing, head-weaving) are scored by a trained observer blinded to the treatment conditions, often using a rating scale at regular intervals (e.g., every 5-10 minutes).
-
Analysis: The scores are summed or averaged to provide a total stereotypy score for each animal. The efficacy of the test compound is determined by its ability to significantly reduce this score compared to the vehicle-treated group.
Protocol 2: Open Field Test (OFT)
The OFT is used to measure general locomotor activity and can also be used to observe and quantify stereotyped or tic-like behaviors.
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 80x80 cm for rats) with high walls to prevent escape. The area is often divided into a central and a peripheral zone. Automated tracking software is typically used.
-
Procedure: Each animal is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 10-20 minutes).
-
Data Collection: The tracking system records parameters such as total distance traveled, time spent in the center vs. periphery, and velocity. For TS models, an observer blinded to the treatment group can manually or semi-automatically score the frequency and duration of specific behaviors like head-body twitches, grooming, or sniffing.
-
Analysis: A reduction in dopamine-induced hyperactivity or a specific decrease in tic-like behaviors without a general suppression of all movement (sedation) is indicative of a positive therapeutic effect.
Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information. Deficits in PPI are observed in TS patients and can be replicated in animal models, making it a valuable translational tool.
-
Apparatus: A startle chamber that contains an animal holder on a platform capable of detecting whole-body startle responses. A speaker delivers acoustic stimuli.
-
Procedure: The animal is placed in the holder and left for a 5-minute acclimation period with background white noise.
-
Testing Session: The session consists of a pseudo-random series of trials:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling acoustic prepulse (e.g., 3-12 dB above background).
-
No-stimulus trials: Only background noise is present.
-
-
Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percent reduction in startle amplitude in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. A therapeutic agent is expected to reverse any deficits in PPI observed in the disease model.
Conclusion
Preclinical data validates this compound's therapeutic potential for Tourette Syndrome by demonstrating its efficacy in a core pathophysiological model—the antagonism of dopamine-agonist induced stereotypy. Its selective D2/D3 receptor blockade offers a targeted mechanism of action. When compared to alternatives, this compound's profile suggests a potentially wider therapeutic window, requiring higher doses to block stereotypy than to affect hyperactivity, and a reduced likelihood of inducing catalepsy compared to typical antipsychotics like Haloperidol. Aripiprazole shows efficacy in reducing tic-like behaviors at low doses in a specific TS model, highlighting the distinct profiles of these medications. The experimental protocols and models outlined in this guide provide a robust framework for the continued investigation and head-to-head comparison of these and novel compounds in the drug development pipeline for Tourette Syndrome.
References
Head-to-Head Comparison of Tiapride and Other Atypical Antipsychotics on Motor Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the motor side effects associated with the atypical antipsychotic tiapride versus other commonly used atypical antipsychotics, namely risperidone, olanzapine, and quetiapine. The information is compiled from available clinical trial data and meta-analyses to support research and drug development in neuropsychopharmacology.
Executive Summary
This compound, a selective dopamine D2 and D3 receptor antagonist, is recognized for its favorable profile regarding motor side effects. Direct comparative clinical trial data with other atypical antipsychotics is limited. However, a head-to-head study with risperidone suggests a lower incidence of extrapyramidal symptoms (EPS) with this compound. For olanzapine and quetiapine, indirect comparisons from meta-analyses of second-generation antipsychotics are utilized to contextualize their motor side effect profiles relative to risperidone, and by extension, to this compound. This guide synthesizes the available evidence to provide a comparative overview for research and development purposes.
Quantitative Comparison of Motor Side Effects
The following table summarizes the incidence of extrapyramidal side effects from a head-to-head clinical trial comparing this compound and risperidone.
Table 1: Incidence of Adverse Effects in a Head-to-Head Comparison of this compound and Risperidone
| Adverse Effect | This compound (n=54) | Risperidone (n=54) | p-value |
| Overall Adverse Reactions | 9.3% | 25.9% | < 0.05 |
| Extrapyramidal System Response | Data included in "Overall Adverse Reactions" | Data included in "Overall Adverse Reactions" | < 0.05 |
| Somnolence | Not specified | Not specified | - |
| Headache | Not specified | Not specified | - |
| Loss of weight | Not specified | Not specified | - |
| Irritation | Not specified | Not specified | - |
| Insomnia | Not specified | Not specified | - |
| Data from a study in patients with senile dementia. The "Extrapyramidal System Response" was listed as one of the monitored adverse effects, and the overall incidence of adverse reactions was significantly lower for this compound.[1][2][3] |
Due to the lack of direct head-to-head trials of this compound with olanzapine and quetiapine, the following table provides a qualitative comparison based on findings from a meta-analysis of second-generation antipsychotics. This allows for an inferred comparison of their propensity to cause EPS.
Table 2: Inferred Comparative Risk of Extrapyramidal Symptoms (EPS)
| Antipsychotic | Relative Risk of EPS | Key Findings from Meta-Analyses |
| This compound | Low | Preclinical and clinical data suggest a low propensity for motor side effects due to selective D2/D3 antagonism. |
| Risperidone | Moderate to High (dose-dependent) | Associated with a higher use of antiparkinson medication compared to olanzapine, quetiapine, and clozapine. The risk of EPS increases with higher doses. |
| Olanzapine | Low to Moderate | Lower risk of EPS compared to risperidone. However, it is associated with more use of antiparkinson medication than quetiapine. |
| Quetiapine | Low | Demonstrated significantly less use of antiparkinson medication compared to risperidone, olanzapine, and ziprasidone. |
Experimental Protocols
Study Design: this compound vs. Risperidone in Senile Dementia
The primary source of direct comparative data on motor side effects between this compound and another atypical antipsychotic comes from a study on patients with senile dementia.
-
Objective: To compare the efficacy and adverse effects of this compound and risperidone in treating behavioral and psychological symptoms of senile dementia.
-
Participants: 108 patients diagnosed with senile dementia were enrolled in the study.
-
Intervention: Patients were divided into two groups of 54. One group received this compound at a dosage of 100 mg/day, and the other group received risperidone at a dosage of 2.0 mg/day.
-
Duration: The treatment period was 2 months.
-
Outcome Measures:
-
Efficacy: Assessed using the Positive and Negative Syndrome Scale (PANSS) at baseline and on days 7, 15, 30, and 60 of treatment.
-
Adverse Effects: The prevalence of adverse reactions was monitored throughout the study. These included somnolence, headache, loss of weight, extrapyramidal system response, irritation, and insomnia.
-
-
Statistical Analysis: The curative rates and the prevalence of adverse effects were compared between the two groups, with a p-value of < 0.05 considered statistically significant.
Signaling Pathways and Experimental Workflow
Receptor Binding Profiles and Motor Side Effects
The differing motor side effect profiles of these antipsychotics can be attributed to their distinct receptor binding affinities. This compound's selectivity for D2 and D3 receptors, particularly in the limbic system, is thought to spare the nigrostriatal pathway, which is critically involved in motor control. In contrast, other atypical antipsychotics have broader receptor binding profiles, interacting with various dopamine, serotonin, and other neurotransmitter receptors, which can contribute to a higher risk of EPS.
Caption: Receptor binding profiles and their relation to motor side effects.
Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial designed to compare the motor side effects of different antipsychotic drugs.
Caption: A typical experimental workflow for antipsychotic comparison trials.
Discussion and Limitations
The available evidence strongly suggests that this compound has a favorable motor side effect profile compared to risperidone. Its selective D2/D3 receptor antagonism likely underlies this advantage. While direct comparative data with olanzapine and quetiapine are lacking, meta-analyses of second-generation antipsychotics indicate that quetiapine generally has the lowest risk of EPS, followed by olanzapine, and then risperidone. Based on its pharmacological profile and the direct comparison with risperidone, it is plausible to hypothesize that this compound's risk of motor side effects is comparable to or lower than that of quetiapine and olanzapine.
It is crucial to acknowledge the limitations of this comparison. The direct comparative data for this compound is from a study in a specific patient population (senile dementia), and the dosages used may not be directly comparable to those used in other psychiatric indications. The comparison with olanzapine and quetiapine is indirect and relies on inferences from separate meta-analyses that did not include this compound.
Conclusion for Future Research
To definitively establish the comparative motor side effect profile of this compound, there is a clear need for well-designed, double-blind, randomized controlled trials that directly compare this compound with other key atypical antipsychotics like olanzapine and quetiapine across various patient populations. Such studies should employ standardized rating scales for EPS, such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia, to provide robust and comparable quantitative data. This will be invaluable for informing clinical practice and guiding future drug development efforts in the pursuit of effective antipsychotic treatments with minimal motor side effects.
References
- 1. Second-Generation Antipsychotic Drugs and Extrapyramidal Side Effects: A Systematic Review and Meta-analysis of Head-to-Head Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Extrapyramidal side-effects of antipsychotics in a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Tiapride's efficacy in different animal models of dyskinesia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tiapride's efficacy in preclinical animal models of dyskinesia. We delve into the experimental data from two key models: Levodopa-induced dyskinesia (LID) and neuroleptic-induced tardive dyskinesia, offering a critical evaluation against alternative therapeutic agents.
This compound, a selective dopamine D2 and D3 receptor antagonist, has been utilized in clinical settings for the management of various hyperkinetic movement disorders, including dyskinesia. However, a thorough examination of its efficacy in validated animal models is crucial for understanding its therapeutic potential and mechanism of action. This guide synthesizes available preclinical data to facilitate a direct comparison with other pharmacological interventions.
Levodopa-Induced Dyskinesia (LID) in Parkinsonian Rodents
The most widely used animal model for dyskinesia associated with Parkinson's disease treatment is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, chronic administration of Levodopa (L-DOPA) induces abnormal involuntary movements (AIMs) that mimic human LID. The efficacy of potential anti-dyskinetic drugs is quantified by measuring the reduction in AIMs scores.
While extensive data exists for various compounds in this model, preclinical studies specifically evaluating this compound's effect on L-DOPA-induced AIMs in 6-OHDA-lesioned rodents are notably scarce in the available scientific literature. To provide a comparative framework, this guide presents data for established and emerging anti-dyskinetic agents, against which the potential efficacy of a D2/D3 antagonist like this compound can be contextualized.
Table 1: Comparative Efficacy of Anti-Dyskinetic Agents in the Rat 6-OHDA Model of LID
| Drug Class | Compound | Dose (mg/kg) | Administration Route | % Reduction in Total AIMs Score | Reference |
| Serotonin 5-HT1A Receptor Agonist | Buspirone | 0.25 | i.p. | Dose-dependent reduction | [1] |
| 1.0 | i.p. | Dose-dependent reduction | [1] | ||
| 2.5 | i.p. | Dose-dependent reduction | [1] | ||
| NMDA Receptor Antagonist | Amantadine | 10 | i.p. | Significant reduction | [2] |
| 20 | i.p. | Significant reduction | [2] | ||
| 40 | i.p. | Significant reduction (~40-66%) | |||
| 60 | i.p. | Significant reduction | |||
| Dopamine D2/D3 Receptor Antagonist | This compound | Data Not Available | - | - | - |
| Amisulpride | Data Not Available | - | - | - |
Note: The percentage reduction in AIMs can vary based on the specific experimental protocol, including the L-DOPA dosage and the timing of drug administration.
Neuroleptic-Induced Tardive Dyskinesia
Another critical animal model mimics tardive dyskinesia (TD), a hyperkinetic movement disorder that can arise from chronic treatment with dopamine receptor-blocking agents (neuroleptics). This is typically modeled in rodents by inducing vacuous chewing movements (VCMs) through long-term administration of drugs like haloperidol.
Similar to the LID model, there is a conspicuous absence of published preclinical studies detailing the quantitative effects of this compound on haloperidol-induced VCMs in rats. This data gap is significant, given that this compound is clinically used for tardive dyskinesia. For comparative purposes, we present available data on other compounds investigated in this model.
Table 2: Comparative Efficacy in the Rat Haloperidol-Induced VCM Model of Tardive Dyskinesia
| Drug Class | Compound | Dose (mg/kg) | Administration Route | Effect on VCMs | Reference |
| Serotonin 5-HT1A Receptor Agonist | Buspirone | - | - | Attenuated haloperidol-induced VCMs | |
| Dopamine D2/D3 Receptor Antagonist | This compound | Data Not Available | - | - | - |
| Olanzapine | - | - | Extinguished established VCMs | ||
| Clozapine | - | - | Did not extinguish established VCMs |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.
6-OHDA Lesion and L-DOPA-Induced Dyskinesia Protocol
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
6-OHDA Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This results in a severe depletion of dopamine in the ipsilateral striatum.
-
L-DOPA Treatment: Following a recovery period, rats are treated chronically with L-DOPA (typically 5-12 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide) to induce AIMs.
-
Behavioral Assessment (AIMS Scoring): Dyskinesia is quantified using the Abnormal Involuntary Movement Scale (AIMS). Rats are observed at set time points after L-DOPA injection, and the severity of axial, limb, and orolingual AIMs is scored. The total AIMs score is calculated to represent the overall severity of dyskinesia.
Haloperidol-Induced Vacuous Chewing Movements (VCMs) Protocol
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Haloperidol Administration: Rats are treated chronically with haloperidol (typically 1-3 mg/kg) via intraperitoneal injection or in drinking water for several weeks to months.
-
Behavioral Assessment (VCM Scoring): The frequency of vacuous chewing movements (purposeless chewing motions and tongue protrusions) is observed and counted over a specific time period.
Signaling Pathways and Mechanism of Action
Understanding the underlying signaling pathways is critical for interpreting the efficacy of antidyskinetic drugs.
Dopamine D1 Receptor Signaling in LID
L-DOPA-induced dyskinesia is heavily linked to the sensitization of post-synaptic dopamine D1 receptors in the dopamine-depleted striatum. This leads to the over-activation of downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA)/dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) pathway, as well as the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways.
Caption: Dopamine D1 receptor signaling cascade in L-DOPA-induced dyskinesia.
Mechanism of this compound and Potential Therapeutic Intervention
This compound acts as a selective antagonist at dopamine D2 and D3 receptors. In the context of dyskinesia, its therapeutic effect is thought to be mediated by the modulation of dopamine signaling in the basal ganglia. In tardive dyskinesia, chronic blockade of D2 receptors by neuroleptics leads to receptor supersensitivity, which is implicated in the development of hyperkinetic movements. This compound, by blocking these supersensitive receptors, may help to normalize dopaminergic neurotransmission.
The role of D2 and D3 receptors in LID is more complex. While D1 receptor hyperactivity is a key driver, D2 and D3 receptors also play a modulatory role. Antagonism of D2/D3 receptors could potentially rebalance the activity of the direct and indirect pathways of the basal ganglia, which are disrupted in Parkinson's disease and following L-DOPA treatment. Specifically, D3 receptor antagonists have been shown to modulate the Akt/mTOR and ERK1/2 pathways, which are also implicated in LID.
Caption: Proposed mechanism of this compound in modulating dyskinesia.
Conclusion and Future Directions
While this compound is used clinically for dyskinesia, this comparative guide highlights a significant lack of publicly available, quantitative preclinical data on its efficacy in the most common animal models of L-DOPA-induced and neuroleptic-induced dyskinesia. This gap in the literature makes a direct, data-driven comparison with other therapeutic agents challenging.
Future research should focus on rigorously evaluating this compound in the 6-OHDA and haloperidol-induced VCM models. Such studies would not only provide a clearer understanding of this compound's therapeutic potential in these conditions but also allow for a more definitive comparison with other pharmacological strategies. Furthermore, elucidating the precise impact of this compound on the intracellular signaling cascades implicated in dyskinesia will be crucial for optimizing its use and for the development of novel, more effective anti-dyskinetic therapies.
References
- 1. The partial 5-HT(1A) agonist buspirone reduces the expression and development of l-DOPA-induced dyskinesia in rats and improves l-DOPA efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of memantine on L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiapride and Sulpiride on Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Tiapride and Sulpiride, with a specific focus on their interactions with dopamine receptor subtypes. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
This compound and Sulpiride are substituted benzamide antipsychotic agents that exert their therapeutic effects primarily through the antagonism of dopamine receptors. While structurally similar, their nuanced differences in receptor affinity and functional potency contribute to their distinct clinical profiles. This guide delves into a comparative study of these two compounds, presenting key data on their binding affinities and functional potencies at various dopamine receptor subtypes.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of this compound and Sulpiride for dopamine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Kᵢ) and the half-maximal inhibitory concentrations (IC₅₀) for each compound. Lower values indicate higher binding affinity.
| Receptor Subtype | Drug | IC₅₀ (µM)[1] | Kᵢ (µM) |
| D₁ | This compound | 1440 | 1225 |
| Sulpiride | 132 | 112 | |
| D₂ | This compound | 45.8 | 38.9 |
| Sulpiride | 8.8 | 7.5 | |
| D₃ | This compound | >100 | >85 |
| Sulpiride | >100 | >85 | |
| D₄ | This compound | 11.7 | 9.9 |
| Sulpiride | 2.88 | 2.4 |
Kᵢ values were calculated using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant. For the purpose of this calculation, the Kᴅ of the radioligand [³H]-spiperone for the D₂ receptor was assumed to be representative for D₂-like receptors, and a standard concentration of the radioligand was used.
Functional Potency
In vivo studies provide valuable insights into the functional antagonism of these drugs. The following table presents the effective dose (ED₅₀) of this compound and Sulpiride required to produce a specific pharmacological effect, in this case, substitution for a discriminative stimulus in rats, which is indicative of their in vivo potency at D₂/D₃ receptors.
| Functional Assay | Drug | ED₅₀ (mg/kg)[2] |
| Drug Discrimination (in vivo) | This compound | 2.2 |
| Sulpiride | 18 |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of compounds to dopamine receptors.
1. Membrane Preparation:
-
Tissues from rat striatum or bovine caudate nucleus are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]-spiperone for D₂-like receptors, [³H]-cis-flupenthixol for D₁-like receptors) and varying concentrations of the unlabeled test compound (this compound or Sulpiride).
-
The reaction is carried out in a final volume of 1 ml and incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Dopamine D₂ Receptor Signaling Pathway
This compound and Sulpiride are antagonists at D₂ dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).
1. Receptor Activation:
-
Under normal physiological conditions, dopamine binds to the D₂ receptor.
2. G-protein Coupling:
-
This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.
3. Downstream Signaling:
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
4. Antagonism by this compound and Sulpiride:
-
This compound and Sulpiride competitively bind to the D₂ receptor, preventing dopamine from binding and thereby blocking the downstream signaling cascade.
References
- 1. Comparison of effects of this compound and sulpiride on D-1, D-2, D-3 and D-4 subtypes of dopamine receptors in rat striatal and bovine caudate nucleus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the discriminative stimulus produced by the dopamine antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term safety and efficacy of Tiapride in comparison to clozapine
An Objective Assessment for Researchers and Drug Development Professionals
In the landscape of antipsychotic medications, clozapine has long been established as a cornerstone for treatment-resistant schizophrenia, backed by a wealth of clinical data on its long-term efficacy and safety. Tiapride, a substituted benzamide antipsychotic, is utilized for a different spectrum of conditions, including alcohol withdrawal, agitation in the elderly, and movement disorders. This guide provides a comprehensive comparison of these two agents, focusing on their long-term safety and efficacy, supported by available experimental data. This analysis is intended to inform researchers, scientists, and drug development professionals about the distinct pharmacological profiles and evidence bases for each compound.
Mechanism of Action: Divergent Receptor Binding Profiles
The therapeutic effects and side-effect profiles of this compound and Clozapine are rooted in their distinct interactions with various neurotransmitter receptors.
This compound primarily exerts its effects through selective antagonism of dopamine D2 and D3 receptors.[1][2] This targeted action is believed to underlie its efficacy in treating conditions associated with dopamine dysregulation.
Clozapine , in contrast, possesses a complex and broad receptor binding profile.[3] It acts as an antagonist at multiple receptor sites, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), muscarinic (M1-M5), and histaminergic (H1) receptors.[3] This multi-receptor antagonism is thought to contribute to its superior efficacy in treatment-resistant schizophrenia.[4]
Below are diagrams illustrating the primary signaling pathways associated with this compound and Clozapine.
References
- 1. Characterization of the discriminative stimulus produced by the dopamine antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D2/D3-receptor antagonist this compound impairs concurrent but not sequential taste aversion learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroreceptor Inhibition by Clozapine Triggers Mitohormesis and Metabolic Reprogramming in Human Blood Cells [mdpi.com]
- 4. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]
Tiapride in Hyperkinetic Movement Disorders: A Comparative Analysis of Efficacy and Mechanism
A comprehensive review of the clinical data positions tiapride as a notable therapeutic option for hyperkinetic movement disorders, demonstrating significant efficacy in managing symptoms of Huntington's disease, Tourette's syndrome, and tardive dyskinesia. This guide provides a detailed comparison of this compound against alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a substituted benzamide antipsychotic, exerts its therapeutic effects through the selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action is central to its efficacy in mitigating the excessive involuntary movements characteristic of hyperkinetic disorders. Clinical evidence, though varied in some respects, generally supports its role in improving patient outcomes.
Efficacy in Huntington's Disease
In the management of chorea, the hallmark motor feature of Huntington's disease, this compound has demonstrated a significant therapeutic effect. A double-blind, placebo-controlled, crossover trial involving 29 patients with Huntington's chorea revealed that high doses of this compound (3 grams daily) led to a significant improvement in choreatic movements and motor skills.[1] This finding is further substantiated by a systematic review of 11 articles, the majority of which (7 out of 11) reported an improvement in chorea with this compound treatment.[2] The clinical impact of this compound is also highlighted by a case report where the withdrawal of the drug led to a substantial worsening of motor function, with the Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) increasing from 37 to 82.[3]
However, when compared to other agents, the superiority of this compound is less definitive. A one-year randomized multicenter study comparing this compound with tetrabenazine and olanzapine found that while tetrabenazine and olanzapine significantly improved chorea, this compound's primary benefit was in the reduction of irritability.[4]
Application in Tourette's Syndrome
For individuals with Tourette's syndrome, characterized by motor and vocal tics, this compound has been a treatment option, although recent comparative studies suggest other agents may offer greater efficacy. A retrospective study involving 126 children with Tourette's syndrome compared the effectiveness of this compound and topiramate. The results indicated that while both drugs significantly reduced tic severity, topiramate was associated with a significantly lower total severity score on the Yale Global Tic Severity Scale (YGTSS) (p < 0.01).[5] A meta-analysis of 14 trials with over 1000 patients further supports the efficacy of topiramate in reducing tic severity compared to control drugs, which included this compound.
Role in Tardive Dyskinesia
This compound has shown promise in the treatment of tardive dyskinesia, a movement disorder that can occur with long-term use of antipsychotic medications. A double-blind, controlled, cross-over trial in 12 patients demonstrated a significant reduction in involuntary movements during the this compound treatment period (p < 0.01). Another study with 10 patients found a negative correlation between the dosage of this compound and the Abnormal Involuntary Movement Scale (AIMS) scores, with a mean correlation coefficient of -0.65. While these studies indicate a beneficial effect, more extensive trials with detailed AIMS score changes are needed for a robust validation of its superiority.
Quantitative Comparison of this compound and Alternatives
To facilitate a clear comparison of treatment efficacy, the following tables summarize the available quantitative data from key clinical studies.
Table 1: this compound in Huntington's Disease
| Treatment | Outcome Measure | Result | p-value |
| This compound (3g/day) | Chorea & Motor Skills | Significant Improvement | <0.05 |
| This compound (withdrawal) | UHDRS-TMS | Increase from 37 to 82 | - |
| This compound vs. Tetrabenazine/Olanzapine | Chorea Improvement | Less effective than comparators | - |
| This compound | Irritability | Improved | - |
Table 2: this compound in Tourette's Syndrome
| Treatment | Outcome Measure | Result | p-value |
| This compound | YGTSS Total Severity Score | Significant Reduction | <0.05 |
| Topiramate | YGTSS Total Severity Score | Significant Reduction | <0.05 |
| This compound vs. Topiramate | YGTSS Total Severity Score | Topiramate showed greater reduction | <0.01 |
Table 3: this compound in Tardive Dyskinesia
| Treatment | Outcome Measure | Result | p-value |
| This compound | Involuntary Movements | Significant Diminution | <0.01 |
| This compound | AIMS Score | Negative correlation with dosage | - |
Experimental Protocols
While detailed, replicable protocols from the cited studies are not fully available in the public domain, the general methodologies are outlined below.
This compound in Huntington's Chorea (Deroover et al.)
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: 29 patients diagnosed with Huntington's chorea.
-
Intervention: Patients were randomly assigned to one of three groups to receive 3 grams of this compound daily for two 3-week periods, with an intervening or preceding/following 3-week placebo period.
-
Outcome Measures: Assessment of choreatic movements, motor skills, recognition and reaction times, and mental state at baseline and at the end of each treatment period.
This compound vs. Topiramate in Tourette's Syndrome (Retrospective Study)
-
Study Design: A retrospective analysis of patient records.
-
Participants: 126 children diagnosed with Tourette's syndrome, with 60 receiving this compound and 66 receiving topiramate.
-
Outcome Measures: Tic severity was assessed using the Yale Global Tic Severity Scale (YGTSS). Behavioral and emotional problems were evaluated using the Conner's Parent Rating Scale (CPRS) and the Child Behavior Checklist (CBCL).
This compound in Tardive Dyskinesia (Buruma et al.)
-
Study Design: A double-blind, controlled, cross-over trial.
-
Participants: 12 patients with tardive dyskinesia.
-
Outcome Measures: Involuntary movements were quantified by counting from video recordings and using a Doppler-radar device.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect is primarily attributed to its selective antagonism of dopamine D2 and D3 receptors in the brain. In hyperkinetic movement disorders, an overactivity of dopaminergic pathways is often implicated. By blocking these receptors, this compound modulates the downstream signaling cascades, leading to a reduction in the abnormal involuntary movements.
This compound's antagonistic action on D2/D3 receptors.
Experimental Workflow
The evaluation of this compound's efficacy in clinical trials typically follows a structured workflow, from patient recruitment to data analysis.
A typical clinical trial workflow for evaluating this compound.
Logical Relationship of Treatment Options
The choice of treatment for hyperkinetic movement disorders often depends on the specific disorder, symptom severity, and patient characteristics. This compound occupies a specific position within this therapeutic landscape.
Therapeutic positioning of this compound for hyperkinetic disorders.
References
- 1. This compound versus placebo: a double-blind comparative study in the management of Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehdn.org [ehdn.org]
- 3. The Many Faces of Huntington’s Chorea Treatment: The Impact of Sudden Withdrawal of this compound after 40 Years of Use and a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of tetrabenazine, this compound and olanzapine in Huntington's disease: a one-year French randomized multicenter study (Neuro-HD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aripiprazole versus Tiapride for the management of tics: a comparative preclinical study
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The management of tic disorders, such as Tourette Syndrome, remains a significant clinical challenge, prompting extensive preclinical research into novel therapeutic agents. Among the atypical antipsychotics, aripiprazole, a dopamine D2 partial agonist, and tiapride, a selective D2/D3 antagonist, have emerged as important treatment options. This guide provides a comparative preclinical overview of these two compounds, focusing on their efficacy in animal models of tic-like behaviors, their distinct mechanisms of action, and the experimental protocols used to evaluate them.
At a Glance: Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing aripiprazole and this compound for tic-like behaviors are limited. The following tables summarize available data from different animal models. It is crucial to note that variations in experimental design, including the method of tic induction and the species used, preclude direct cross-study comparison of efficacy.
Table 1: Preclinical Efficacy of Aripiprazole in a Tic-Like Behavior Model
| Animal Model | Drug Administration | Key Findings |
| Bicuculline-Induced Motor Tics in Juvenile Rats | Acute aripiprazole administration | Significantly reduced tic frequency and delayed the onset of tics. Stereotypies and hyperactivity were not affected[1][2]. |
Table 2: Preclinical Efficacy of this compound in a Tic-Like Behavior Model
| Animal Model | Drug Administration | Key Findings |
| Dopamine Agonist-Induced Stereotypy in Rats | Intraperitoneal (i.p.) injection | ED50 of 60 mg/kg was required to block stereotyped movements[3]. Lower doses (ED50 = 10 mg/kg) antagonized hyperactivity[3]. |
Unraveling the Mechanisms: Distinct Signaling Pathways
The differential effects of aripiprazole and this compound on tic-like behaviors can be attributed to their unique interactions with dopamine and serotonin receptors.
Aripiprazole acts as a partial agonist at dopamine D2 receptors. In conditions of excessive dopamine, it acts as an antagonist, blocking the effects of the neurotransmitter. Conversely, in a low-dopamine environment, it exhibits agonist properties. This modulatory effect is thought to stabilize the dopaminergic system. Additionally, aripiprazole is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, which may also contribute to its therapeutic effects.
This compound, on the other hand, is a selective antagonist of dopamine D2 and D3 receptors. It does not have significant affinity for other dopamine receptor subtypes or for serotonin, histamine, or adrenergic receptors[3]. Its therapeutic action is believed to be mediated by the blockade of postsynaptic dopamine receptors in the brain.
Under the Microscope: Experimental Protocols
The preclinical evaluation of anti-tic medications relies on various animal models that aim to replicate the repetitive, involuntary movements characteristic of tic disorders.
Dopamine Agonist-Induced Stereotypy
This widely used model assesses the ability of a drug to counteract the repetitive, stereotyped behaviors induced by dopamine agonists like apomorphine or amphetamine. These behaviors in rodents are considered to have face validity to the repetitive nature of tics.
Bicuculline-Induced Tics
This model involves the microinjection of a GABA-A receptor antagonist, bicuculline, into the striatum of rodents. This localized disinhibition of striatal output leads to the expression of tic-like movements of the contralateral face and forelimbs.
Logical Framework for Preclinical Comparison
A robust preclinical comparison of aripiprazole and this compound would ideally involve a multi-step process, starting from in vitro receptor binding assays to head-to-head comparisons in validated animal models.
Conclusion
Both aripiprazole and this compound demonstrate efficacy in preclinical models relevant to tic disorders, albeit through distinct pharmacological mechanisms. Aripiprazole's unique profile as a dopamine D2 partial agonist and serotonin modulator may offer a broader spectrum of action, while this compound's selectivity for D2/D3 receptors could potentially lead to a more targeted effect with a different side-effect profile. The absence of direct comparative preclinical studies using identical animal models underscores a critical knowledge gap. Future research should aim to conduct such head-to-head comparisons to provide a clearer understanding of the relative preclinical merits of these two important therapeutic agents for the management of tics.
References
- 1. Aripiprazole Selectively Reduces Motor Tics in a Young Animal Model for Tourette’s Syndrome and Comorbid Attention Deficit and Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tiapride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the atypical antipsychotic agent Tiapride are critical for ensuring laboratory safety and minimizing environmental impact. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, addressing its potential environmental risks and outlining the current understanding of its hazardous waste classification.
Understanding this compound and Its Environmental Impact
This compound is a selective dopamine D2 and D3 receptor antagonist used in the treatment of a variety of neurological and psychiatric disorders. As with many pharmaceuticals, the improper disposal of this compound can lead to its introduction into the environment, posing potential risks to aquatic ecosystems.
Studies have indicated that this compound presents a "medium environmental risk," with a Risk Quotient (RQ) ranging between 0.1 and 1. The Risk Quotient is a measure used in environmental risk assessment to characterize the level of concern. Furthermore, research into the degradation of this compound has shown that its breakdown products may exhibit higher toxicity than the parent compound, underscoring the importance of proper disposal to prevent environmental contamination.
Ecotoxicity Data for this compound
Quantitative data on the ecotoxicity of this compound is essential for a complete understanding of its environmental impact. The following table summarizes available data:
| Organism | Endpoint | Value | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (72h) | > 4.48 mg/L | [1] |
| Pseudokirchneriella subcapitata (Green Algae) | NOEC | 1.33 mg/L | [1] |
EC50 (Median Effective Concentration): The concentration of a substance that causes a specified effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Further research is needed to establish the LC50 (Median Lethal Concentration) values for fish and Daphnia magna to provide a more comprehensive ecotoxicological profile of this compound.
Hazardous Waste Classification
The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-list) or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity), qualifying it as a D-listed waste.
Based on available information, This compound is not a P- or U-listed hazardous waste.
To determine if this compound would be considered a characteristic hazardous waste (D-list), specific data on its physicochemical properties are required:
-
Corrosivity (D002): Information regarding the pH of a this compound solution is needed to assess this characteristic.
-
Reactivity (D003): There is no evidence to suggest that this compound is reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). No publicly available TCLP data for this compound has been found.
In the absence of definitive data classifying this compound as a characteristic hazardous waste, it is recommended to handle it with caution and follow best practices for chemical waste disposal.
Recommended Disposal Procedures for Laboratories
Given the potential environmental risks and the lack of a definitive hazardous waste classification, a conservative approach to the disposal of this compound in a laboratory setting is essential. The following step-by-step procedures are recommended:
-
Segregation and Collection:
-
Collect all waste this compound, including expired or unused drug substance, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult with EHS:
-
Contact your institution's EHS office for specific guidance on the disposal of this compound. They will have the most up-to-date information on local, state, and federal regulations.
-
Provide them with all available information on this compound, including the Safety Data Sheet (SDS).
-
-
Professional Disposal:
-
Arrange for the disposal of the collected this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally responsible manner.
-
Incineration at a permitted hazardous waste facility is the preferred method of destruction for many pharmaceuticals, as it ensures complete destruction of the active pharmaceutical ingredient.
-
-
Avoid Improper Disposal Methods:
-
Do not dispose of this compound down the drain. This can lead to the contamination of water systems.
-
Do not dispose of this compound in the regular trash. This can lead to accidental exposure and environmental contamination.
-
Experimental Protocols and Further Research
Detailed experimental protocols for the environmental risk assessment and photocatalytic degradation of this compound are not widely available in the public domain. The general methodologies for such studies, however, follow established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) for ecotoxicity testing and standardized procedures for photocatalytic experiments.
Further research is crucial to fill the existing data gaps, particularly regarding the full ecotoxicological profile of this compound and its classification as a characteristic hazardous waste. This information will enable the development of more specific and targeted disposal guidelines.
Logical Workflow for this compound Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tiapride
For laboratory professionals engaged in the vital work of drug development and research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tiapride, a selective dopamine D2 and D3 receptor antagonist. Adherence to these procedures will help safeguard researchers and maintain the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on various safety data sheets.
| PPE Category | Equipment | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust formation. |
| Face Shield | As needed.[3] | Provides a broader range of protection against splashes to the face and eyes. | |
| Hand Protection | Chemical-impermeable gloves | Inspected prior to use and satisfying the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact with the chemical. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] | Protects against skin contact and contamination of personal clothing. |
| Protective Boots | As the situation requires. | Provides additional protection in case of spills. | |
| Respiratory Protection | Dust Respirator or Full-face Respirator | Use if exposure limits are exceeded or irritation is experienced. | Prevents inhalation of dust or aerosols. |
It is imperative to always handle this compound in a well-ventilated area, preferably within a designated fume hood.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Experimental Protocols: When preparing solutions of this compound, do so within a fume hood. Use non-sparking tools to prevent fire hazards. Avoid the formation of dust and aerosols. After handling, wash hands and face thoroughly.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following decision-making diagram outlines the necessary steps for various emergency scenarios.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
